Fluocortolone
Description
This compound is a glucocorticoid with anti-inflammatory activity used topically for various skin disorders.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for hemorrhoid.
A glucocorticoid with anti-inflammatory activity used topically for various skin disorders.
See also: Dexamethasone (related); Prednisone (related); Betamethasone (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMQHDJQHZUTJ-ULHLPKEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861835 | |
| Record name | Fluocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-97-6 | |
| Record name | Flucortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluocortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65VXC1MH0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180-182 | |
| Record name | Fluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Fluocortolone's Interaction with Glucocorticoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocortolone, a potent synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on the GR. It details the genomic and non-genomic signaling pathways, presents quantitative data on its functional activity, and outlines the experimental protocols used to characterize its interaction with the GR. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of glucocorticoid-based therapies.
Introduction
Glucocorticoids are a class of steroid hormones that are indispensable in the treatment of a wide array of inflammatory and autoimmune diseases. Their therapeutic efficacy is mediated through their binding to the glucocorticoid receptor, a ubiquitously expressed intracellular receptor that functions as a ligand-dependent transcription factor. This compound is a synthetic glucocorticoid characterized by its potent anti-inflammatory properties. A thorough understanding of its mechanism of action at the molecular level is crucial for its optimal therapeutic use and for the development of novel glucocorticoid receptor modulators with improved therapeutic profiles.
The Glucocorticoid Receptor Signaling Pathway
The biological effects of this compound are initiated by its binding to the cytosolic glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex, including heat shock proteins (HSPs) such as Hsp90 and Hsp70.
Genomic Mechanism
The genomic actions of glucocorticoids, including this compound, are mediated by the GR's function as a transcription factor and are responsible for the majority of their anti-inflammatory effects. This process can be broadly divided into transactivation and transrepression.
-
Transactivation: Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus. In the nucleus, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the increased transcription of anti-inflammatory genes.
-
Transrepression: A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to transrepression. In this mechanism, the activated GR, as a monomer, does not directly bind to DNA but rather interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Non-Genomic Mechanism
In addition to the classical genomic pathway, glucocorticoids can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are mediated by membrane-bound GRs or through interactions with other signaling molecules in the cytoplasm. While the specific non-genomic actions of this compound are not extensively documented, the general mechanisms for glucocorticoids involve the modulation of intracellular signaling cascades, such as those involving kinases and phosphatases, leading to rapid physiological responses.
Quantitative Data
| Parameter | Assay Type | Cell Line | Value (EC_50_ in nM) | Reference |
| Transactivation | GRE-luciferase Reporter Assay | A549 | 1.2 | [1] |
| Transrepression (AP-1) | AP-1-luciferase Reporter Assay | A549 | 0.8 | [1] |
| Transrepression (NF-κB) | NF-κB-luciferase Reporter Assay | A549 | 4.6 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the glucocorticoid receptor.
Glucocorticoid Receptor Binding Assay (Radioligand Displacement Assay)
This assay is used to determine the binding affinity of a test compound (e.g., this compound) for the GR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human recombinant glucocorticoid receptor (or cell lysate containing GR)
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in the assay buffer. Prepare a solution of the radiolabeled glucocorticoid at a concentration close to its K_d_ value.
-
Incubation: In a microtiter plate, combine the GR preparation, the radiolabeled glucocorticoid, and varying concentrations of unlabeled this compound. Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC_50_ value. The K_i_ value can then be calculated using the Cheng-Prusoff equation.
GRE-Mediated Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to activate gene transcription through GR binding to a GRE.
Materials:
-
Human cell line (e.g., A549)
-
Expression vector for human GR (if the cell line does not endogenously express sufficient levels)
-
Reporter plasmid containing a GRE upstream of a luciferase gene
-
Transfection reagent
-
This compound
-
Cell lysis buffer
-
Luciferase substrate
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the GR expression vector (if needed) and the GRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis: Lyse the cells using a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Measurement: Measure the light output (luminescence) using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Plot the fold induction of luciferase activity against the logarithm of the this compound concentration to determine the EC_50_ value for transactivation.
NF-κB and AP-1 Transrepression Assays (Luciferase Reporter Assay)
These assays measure the ability of this compound to inhibit the transcriptional activity of NF-κB or AP-1.
Materials:
-
Human cell line (e.g., A549)
-
Expression vector for human GR (if needed)
-
Reporter plasmid containing NF-κB or AP-1 response elements upstream of a luciferase gene
-
Transfection reagent
-
Inducer of NF-κB (e.g., TNF-α) or AP-1 (e.g., PMA)
-
This compound
-
Cell lysis buffer
-
Luciferase substrate
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture and transfect the cells with the GR expression vector (if needed) and the appropriate reporter plasmid (NF-κB-luc or AP-1-luc).
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a specific duration.
-
Induction: Stimulate the cells with an inducer (e.g., TNF-α for NF-κB or PMA for AP-1) to activate the respective transcription factor.
-
Incubation: Incubate the cells for a defined period to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Perform cell lysis and measure luciferase activity as described in the transactivation assay protocol.
-
Data Analysis: Calculate the percentage of inhibition of the inducer-stimulated luciferase activity at each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC_50_ value for transrepression.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflows
Caption: GR Binding Assay Workflow.
Caption: Reporter Gene Assay Workflow.
References
Synthesis of Fluocortolone from Paramethasone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of fluocortolone, a potent glucocorticoid, from the readily available corticosteroid precursor, paramethasone. The core of this synthesis is the selective deoxygenation of the 17α-hydroxyl group of paramethasone. This document outlines the detailed reaction mechanism, a comprehensive experimental protocol, and the necessary analytical techniques for the characterization of the final product. Furthermore, it includes a summary of the relevant biological pathways and a structured workflow for the synthesis and purification process. All quantitative data is presented in clear tabular formats, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is a synthetic glucocorticoid characterized by its anti-inflammatory, anti-allergic, and immunosuppressive properties. It is utilized in the treatment of various dermatological conditions. The strategic synthesis of this compound from existing steroid scaffolds is a topic of significant interest in medicinal chemistry and pharmaceutical development. Paramethasone, a structurally related corticosteroid, serves as a viable starting material for this transformation. The key chemical challenge lies in the selective removal of the tertiary hydroxyl group at the C17 position, a transformation that can be effectively achieved using specific deoxygenation reagents.
This guide focuses on a patented method for the synthesis of this compound from paramethasone, providing an in-depth look at the practical execution of this conversion.
Synthetic Pathway
The conversion of paramethasone to this compound is achieved through a direct deoxygenation reaction. This process specifically targets the hydroxyl group at the 17α-position of the steroid nucleus.
Reaction Mechanism
The deoxygenation of the 17-hydroxyl group of paramethasone is effectively carried out using trimethylsilyl iodide (TMSI). The reaction proceeds through the following steps:
-
Silylation: The trimethylsilyl iodide acts as a Lewis acid, and the iodine atom is a soft nucleophile. The primary step involves the silylation of the 17α-hydroxyl group by TMSI, forming a trimethylsilyl ether intermediate. This conversion transforms the poor leaving group (-OH) into a much better leaving group (-OTMS).
-
Nucleophilic Attack: The iodide ion, generated in situ, then acts as a nucleophile and attacks the silylated intermediate. This results in the cleavage of the C-O bond and the formation of a transient 17-iodo intermediate.
-
Reductive Deiodination: The 17-iodo intermediate is unstable and readily undergoes reductive deiodination to yield the final deoxygenated product, this compound. The exact mechanism of this final step can vary, but it results in the introduction of a hydrogen atom at the C17 position.
Data Presentation
This section provides a summary of the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| Paramethasone | C₂₂H₂₉FO₅ | 392.46 | Predicted MS/MS: A predicted positive mode MS/MS spectrum is available, showing characteristic fragmentation patterns for the steroid nucleus.[1] Note: Detailed experimental 1H and 13C NMR data with full peak assignments are not readily available in the public domain. |
| This compound | C₂₂H₂₉FO₄ | 376.46 | Note: Detailed experimental 1H and 13C NMR and mass spectrometry data with full peak assignments are not readily available in the public domain. Expected spectral features would include the absence of the C17-OH signal in NMR and a corresponding mass shift in MS. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from paramethasone, based on patented procedures and general laboratory practices for steroid chemistry.[1][2]
Materials and Reagents
-
Paramethasone
-
Trimethylsilyl iodide (TMSI)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
5% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve paramethasone (1.0 g, 2.55 mmol) in anhydrous acetonitrile (20 mL).
-
Cooling: Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt bath.
-
Addition of Reagent: Slowly add trimethylsilyl iodide (1.1 mL, 7.65 mmol) to the stirred solution over a period of 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) as the mobile phase. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of 5% sodium thiosulfate solution (15 mL) to neutralize any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
-
Recrystallization: Combine the pure fractions, evaporate the solvent, and recrystallize the solid residue from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound as a white crystalline solid.
Characterization
Characterize the final product using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of this compound. The absence of a signal corresponding to the 17-OH proton and shifts in the signals of neighboring protons and carbons would be indicative of a successful reaction.
-
Mass Spectrometry: To confirm the molecular weight of the product (376.46 g/mol ).
-
Melting Point Determination: To assess the purity of the synthesized compound.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway.
Experimental Workflow
The following diagram outlines the logical workflow for the synthesis and purification of this compound from paramethasone.
Conclusion
The synthesis of this compound from paramethasone via deoxygenation with trimethylsilyl iodide presents an efficient and direct route to this valuable glucocorticoid. This technical guide provides the essential details for researchers and drug development professionals to understand and implement this synthetic transformation. The provided experimental protocol, while based on established principles, should be optimized and validated in a laboratory setting. The successful synthesis and purification of this compound will rely on careful execution of the experimental steps and rigorous analytical characterization of the final product. This guide serves as a foundational resource for further research and development in the field of corticosteroid synthesis.
References
The Dance of Structure and Activity: A Deep Dive into Fluocortolone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic corticosteroids, fluocortolone stands as a notable anti-inflammatory agent. Its therapeutic efficacy, however, is not a monolithic entity. It is intricately tied to its molecular architecture and the subtle modifications that give rise to its derivatives. This technical guide delves into the core of the structure-activity relationship (SAR) of this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore how chemical alterations influence its interaction with the glucocorticoid receptor, its subsequent signaling cascade, and ultimately, its anti-inflammatory potency. This exploration is supported by detailed experimental protocols and quantitative data to provide a robust understanding of this important class of therapeutic agents.
The Glucocorticoid Receptor Signaling Pathway: The Molecular Target
This compound, like all corticosteroids, exerts its effects by modulating gene expression through the glucocorticoid receptor (GR). The canonical signaling pathway is a well-orchestrated molecular ballet.
Caption: Glucocorticoid Receptor Signaling Pathway.
Upon entering the cell, this compound binds to the cytosolic GR, which is maintained in a receptive state by a complex of heat shock proteins (Hsp90/70). This binding event triggers a conformational change in the GR, leading to the dissociation of the chaperone proteins and the formation of an activated GR dimer. This active complex then translocates to the nucleus, where it can influence gene transcription in two primary ways:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the upregulation of anti-inflammatory proteins such as annexin A1 (lipocortin-1).
-
Transrepression: The activated GR can also interact with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements, thereby repressing the expression of a wide array of inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).
Structure-Activity Relationship: The Impact of Molecular Modifications
The potency and pharmacokinetic profile of this compound are significantly influenced by its chemical structure. The core steroid nucleus provides the essential framework for GR binding, but specific substitutions at various positions dictate the affinity and duration of action. A key area of modification for this compound is the C21 hydroxyl group, which is often esterified to create prodrugs.
The Role of C21-Esterification
Esterification of the C21-hydroxyl group is a common strategy to enhance the lipophilicity of corticosteroids. This increased lipid solubility improves skin penetration for topical formulations and can prolong the duration of action by creating a depot effect from which the active drug is slowly released upon hydrolysis by tissue esterases.[1][2]
Table 1: Physicochemical Properties and Biological Activity of this compound and its Derivatives
| Compound | Derivative Type | Modification | Key Physicochemical Property Change | Impact on Biological Activity |
| This compound | Parent Compound | - | Baseline | Active glucocorticoid with anti-inflammatory properties.[4] |
| This compound Pivalate | C21-Ester | Esterification with pivalic acid | Increased lipophilicity | Prodrug that is hydrolyzed to active this compound; enhanced skin penetration and potentially sustained release.[1] |
| This compound Caproate (Hexanoate) | C21-Ester | Esterification with caproic acid | Increased lipophilicity | Prodrug with enhanced lipophilicity for improved absorption and distribution. |
| Fluocortin Butyl Ester | C21-Carboxylic Acid Ester | Esterification of the C21-carboxylic acid metabolite | Increased lipophilicity | A metabolite derivative designed for topical use with potentially reduced systemic effects. |
Note: Quantitative binding affinity (Ki) and anti-inflammatory potency (IC50) values for a direct comparison of this series are not consistently reported in the available literature.
Experimental Protocols for Evaluating this compound and its Derivatives
To elucidate the SAR of this compound and its derivatives, a battery of in vitro and in vivo assays are employed. These experiments are crucial for quantifying receptor binding, anti-inflammatory activity, and overall potency.
Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled glucocorticoid.
Principle: The assay measures the ability of an unlabeled test compound (e.g., a this compound derivative) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Methodology:
-
Preparation of Cytosol: A source of glucocorticoid receptors, typically from rat liver or cultured cells, is prepared by homogenization and centrifugation to obtain a cytosolic fraction.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: At equilibrium, the bound radioligand is separated from the free radioligand. This is often achieved by adsorption of the free ligand to dextran-coated charcoal followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration to determine the IC50 value.
Caption: Workflow for a competitive GR binding assay.
In Vivo Anti-inflammatory Assays
This is a widely used and well-characterized model of acute inflammation.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this edema.
Methodology:
-
Animal Dosing: Animals (typically rats or mice) are pre-treated with the test compound (e.g., this compound derivative) or vehicle at various doses, usually administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle-treated control group.
This model is particularly useful for evaluating the topical anti-inflammatory activity of corticosteroids.
Principle: Topical application of croton oil to the ear of a mouse induces an inflammatory response characterized by edema. The potency of a topically applied test compound is determined by its ability to reduce this swelling.
Methodology:
-
Application of Test Compound: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied to the inner and outer surfaces of the right ear.
-
Induction of Edema: After a short interval (e.g., 15-30 minutes), a solution of croton oil in the same vehicle is applied to the right ear. The left ear receives only the vehicle.
-
Measurement of Edema: After a specified period (e.g., 4-6 hours), the animals are euthanized, and a standard-sized biopsy is taken from both ears. The weight of the biopsy from the treated ear is compared to that of the control ear.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group relative to the group that received only croton oil.
In Vitro Anti-inflammatory Assay: NF-κB Reporter Assay
This cell-based assay provides a mechanistic insight into the anti-inflammatory activity of a compound by measuring its effect on the NF-κB signaling pathway.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. When the NF-κB pathway is activated by an inflammatory stimulus (e.g., TNF-α), the reporter gene is transcribed, and its product can be quantified. An anti-inflammatory compound will inhibit this activation, leading to a decrease in the reporter signal.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293 or THP-1) containing the NF-κB reporter construct is cultured and then treated with various concentrations of the test compound.
-
Stimulation: After a pre-incubation period, the cells are stimulated with an inflammatory agent like TNF-α or lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The reporter activity in the treated cells is normalized to a control and expressed as a percentage of the activity in the stimulated, untreated cells. The IC50 value can then be determined.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily involves the esterification of the C21-hydroxyl group.
Caption: General synthesis of this compound esters.
A general procedure for the synthesis of a this compound ester, such as this compound caproate, would involve the following steps:
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as pyridine or dichloromethane.
-
Addition of Acylating Agent: An activated form of the carboxylic acid, such as the acid chloride (e.g., caproyl chloride) or the acid anhydride, is added to the solution. Alternatively, the carboxylic acid itself can be used in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound ester.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Stability of Fluocortolone Pivalate
Introduction
This compound pivalate is a synthetic glucocorticoid with potent anti-inflammatory activity, primarily utilized in topical formulations for various skin disorders.[1][2][3] It is an ester derivative of this compound, a modification designed to enhance its lipophilicity, thereby improving skin penetration and bioavailability.[4][5] This document provides a comprehensive overview of the chemical properties and stability of this compound pivalate, including its mechanism of action, degradation pathways, and analytical methodologies.
Chemical and Physical Properties
This compound pivalate is a white or almost white crystalline powder. It is a derivative of this compound, characterized by the esterification of the 21-hydroxyl group with pivalic acid. This structural modification significantly increases the molecule's lipophilicity.
Table 1: Physicochemical Properties of this compound Pivalate
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₇FO₅ | |
| Molecular Weight | ~460.6 g/mol | |
| Exact Mass | 460.26250244 Da | |
| CAS Number | 29205-06-9 | |
| IUPAC Name | [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
| Synonyms | This compound 21-pivalate, this compound trimethylacetate, Ultradil (TN) | |
| XLogP3 | 4.4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 80.7 Ų | |
| Complexity | 929 |
Mechanism of Action
This compound pivalate functions as a prodrug. Its lipophilic nature, enhanced by the pivalate moiety, allows it to readily penetrate the cell membrane. Inside the cell, the ester bond is hydrolyzed by ubiquitous esterases, releasing the active metabolite, this compound.
The active this compound then binds to the cytosolic glucocorticoid receptor (GR), which is part of a large multi-protein complex including heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of the complex and the translocation of the this compound-GR complex into the nucleus. Within the nucleus, this complex modulates the expression of target genes, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory pathways.
Caption: Glucocorticoid receptor signaling pathway for this compound Pivalate.
Chemical Stability and Degradation
The stability of this compound pivalate is a critical factor for its formulation and storage. While comprehensive public data on forced degradation studies are limited, its chemical structure suggests susceptibility to certain degradation pathways.
3.1 Hydrolysis The ester linkage in this compound pivalate is susceptible to hydrolysis, which would break the bond to yield this compound and pivalic acid. This reaction can be catalyzed by acids or bases and is the same mechanism by which the active drug is released in vivo.
3.2 Oxidation The steroid structure may undergo oxidation, potentially leading to the formation of ketones and carboxylic acids.
3.3 Other Factors A Safety Data Sheet (SDS) for this compound pivalate indicates "no data available" for reactivity, chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials, and hazardous decomposition products, highlighting a gap in publicly accessible, detailed stability data.
Caption: Primary degradation pathway of this compound Pivalate via hydrolysis.
Experimental Protocols: Analytical Methodology
The quantification of this compound pivalate in pharmaceutical formulations is essential for quality control. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for its determination in suppositories.
4.1 Protocol: RP-HPLC for Determination of this compound Pivalate
This method was developed for the separation and determination of this compound pivalate and this compound hexanoate in suppositories.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, water, and glacial acetic acid in a ratio of 17:46:37:0.4 (v/v/v/v).
-
Flow Rate: 3.0 mL/min.
-
Detection: UV detection at a wavelength of 238 nm.
-
Validation:
-
Linearity: The calibration curve for this compound pivalate was established in the range of 15-305 µg/mL, with a correlation coefficient (r) of 0.9995.
-
Limits: The limits of detection and quantification were also determined.
-
Caption: Experimental workflow for the HPLC analysis of this compound Pivalate.
Conclusion
This compound pivalate is a well-characterized synthetic corticosteroid whose efficacy is intrinsically linked to its chemical properties. The pivalate ester enhances its lipophilicity, facilitating its role as a prodrug that delivers the active this compound moiety to the target tissue. While its primary degradation pathway is understood to be hydrolysis, a more detailed public profile on its stability under various stress conditions would be beneficial for formulation development. The established RP-HPLC method provides a reliable protocol for the quality control and analysis of this compound pivalate in pharmaceutical products. This guide serves as a foundational resource for professionals engaged in the research and development of this important anti-inflammatory agent.
References
- 1. This compound Pivalate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound Pivalate | 29205-06-9 | Benchchem [benchchem.com]
- 5. CAS 29205-06-9: this compound pivalate | CymitQuimica [cymitquimica.com]
Fluocortolone: A Technical Guide to its Anti-inflammatory and Immunosuppressive Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone is a potent glucocorticoid that exerts significant anti-inflammatory and immunosuppressive effects.[1][2] Its therapeutic efficacy stems from its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes.[3][4] This in-depth technical guide elucidates the core molecular mechanisms of this compound, focusing on its genomic and non-genomic pathways. It provides a comprehensive overview of the signaling cascades involved, quantitative data for comparative analysis, and detailed experimental protocols for key assays.
Core Anti-inflammatory and Immunosuppressive Mechanisms
This compound, like other corticosteroids, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[5] Once in the nucleus, the this compound-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression . Additionally, this compound exhibits non-genomic effects, most notably the inhibition of phospholipase A2.
Genomic Mechanisms: Transactivation and Transrepression
The genomic actions of this compound are central to its therapeutic effects and are mediated by the interaction of the activated GR with specific DNA sequences or other transcription factors.
-
Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of genes with anti-inflammatory properties, such as annexin A1 (lipocortin-1), and those associated with metabolic regulation. While contributing to the anti-inflammatory response, transactivation is also linked to some of the adverse effects associated with long-term glucocorticoid use.
-
Transrepression: A key mechanism for the anti-inflammatory and immunosuppressive effects of this compound is the inhibition of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This transrepression can occur through several mechanisms:
-
Direct Protein-Protein Interaction: The this compound-GR complex can directly interact with NF-κB and AP-1, preventing their binding to DNA and subsequent activation of pro-inflammatory genes.
-
Induction of Inhibitory Proteins: Glucocorticoids can upregulate the expression of Inhibitor of κBα (IκBα), a protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and activation of target genes.
-
By suppressing the activity of NF-κB and AP-1, this compound effectively downregulates the expression of a wide range of pro-inflammatory molecules, including cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.
Non-Genomic Mechanism: Inhibition of Phospholipase A2
This compound also exerts rapid, non-genomic anti-inflammatory effects through the inhibition of phospholipase A2 (PLA2). This action is primarily mediated by the induction of Annexin A1 (also known as lipocortin-1).
-
Annexin A1 Induction: The activated GR upregulates the synthesis of Annexin A1.
-
PLA2 Inhibition: Annexin A1 inhibits the activity of phospholipase A2, an enzyme responsible for releasing arachidonic acid from cell membranes.
-
Reduced Inflammatory Mediators: By blocking the release of arachidonic acid, this compound prevents its conversion into potent pro-inflammatory mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.
Quantitative Data
Precise quantitative data for this compound's binding affinity and potency in various assays are not extensively published in readily accessible literature. However, comparative data for other well-characterized glucocorticoids provide a valuable context for understanding its relative activity. The following tables summarize EC50 and IC50 values for related compounds in key functional assays.
Table 1: Comparative Transactivation and Transrepression Potencies of Glucocorticoids
| Glucocorticoid | Transactivation (GRE-mediated) EC50 (M) | Transrepression (NF-κB) IC50 (M) | Cell Line | Reference |
| Dexamethasone | 3.6 x 10-8 | 0.5 x 10-9 | A549 | |
| Budesonide | 1.1 x 10-9 | 2.7 x 10-11 | A549 | |
| Fluticasone Propionate | 9.8 x 10-10 | 0.5 x 10-11 | A549 |
Table 2: Comparative Inhibition of Cytokine Release by Glucocorticoids
| Glucocorticoid | GM-CSF Release Inhibition EC50 (M) | Cell Line | Reference |
| Dexamethasone | 2.2 x 10-9 | A549 | |
| Budesonide | 5.0 x 10-11 | A549 | |
| Fluticasone Propionate | 1.8 x 10-11 | A549 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are generalized protocols for key experiments, which can be adapted and optimized for specific research needs.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cytosolic extract containing GR (e.g., from cultured A549 cells)
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail and counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from cultured cells.
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone.
-
Competition: To separate sets of tubes, add increasing concentrations of unlabeled this compound.
-
Equilibrium: Incubate the mixtures to allow binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand (e.g., by filtration through glass fiber filters).
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
NF-κB Transrepression Assay (Reporter Gene Assay)
This assay measures the ability of this compound to inhibit NF-κB-mediated gene transcription.
Materials:
-
Cell line with a stable or transiently transfected NF-κB reporter construct (e.g., luciferase or SEAP reporter gene driven by an NF-κB-responsive promoter).
-
NF-κB activating agent (e.g., TNF-α or IL-1β).
-
This compound.
-
Cell lysis buffer and reporter assay reagents.
Procedure:
-
Cell Culture: Plate the reporter cell line in a multi-well plate.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Incubation: Incubate for a period sufficient to induce reporter gene expression.
-
Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity at each this compound concentration to determine the IC50 value.
Phospholipase A2 Inhibition Assay
This assay can be performed using either purified enzyme or in a cell-based format to measure the inhibition of PLA2 activity.
Materials:
-
Purified PLA2 enzyme or cell lysate.
-
Fluorescently labeled or radiolabeled phospholipid substrate.
-
Assay buffer.
-
This compound.
-
Detection system (fluorometer or scintillation counter).
Procedure:
-
Enzyme/Substrate Preparation: Prepare the PLA2 enzyme and the labeled substrate in the assay buffer.
-
Inhibition: Incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate for a set time at an optimal temperature.
-
Reaction Termination: Stop the reaction.
-
Detection: Measure the product of the reaction (e.g., release of the fluorescent or radioactive fatty acid).
-
Data Analysis: Calculate the percentage of PLA2 inhibition and determine the IC50 value.
Cytokine Inhibition Assay
This assay quantifies the reduction in pro-inflammatory cytokine secretion from immune cells treated with this compound.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7).
-
Stimulating agent (e.g., lipopolysaccharide (LPS)).
-
This compound.
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
Procedure:
-
Cell Culture: Culture the immune cells in a multi-well plate.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Stimulation: Add a stimulating agent like LPS to induce cytokine production.
-
Incubation: Incubate the cells for a sufficient time to allow cytokine secretion.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an ELISA to quantify the concentration of the target cytokine in the supernatant.
-
Data Analysis: Determine the IC50 value for the inhibition of cytokine production.
Conclusion
This compound's anti-inflammatory and immunosuppressive actions are multifaceted, involving both genomic and non-genomic pathways. Its primary mechanism involves the activation of the glucocorticoid receptor, leading to the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, and the transactivation of anti-inflammatory genes. Additionally, its ability to induce Annexin A1 and subsequently inhibit phospholipase A2 activity contributes to the rapid reduction of inflammatory mediators. While comprehensive quantitative data for this compound remains somewhat limited in publicly available literature, the provided comparative data and experimental protocols offer a robust framework for its further investigation and characterization. Future studies focusing on generating specific binding affinities and potency values for this compound across these diverse pathways will be invaluable for a more complete understanding of its pharmacological profile and for the development of next-generation anti-inflammatory and immunosuppressive therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of representative glucocorticoids on TNFα- and CD40L-induced NF-κB activation in sensor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro and In Vivo Models for Studying Fluocortolone Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro and in vivo models utilized to investigate the pharmacological effects of Fluocortolone, a potent synthetic glucocorticoid. This document details its mechanism of action, relevant signaling pathways, and quantitative data derived from key experimental assays. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of these models in a research and development setting.
Introduction to this compound
This compound is a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is used topically for various skin disorders and is also available for systemic use.[1] Like other corticosteroids, its effects are mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression.[2] Understanding the intricate interactions of this compound with cellular and physiological systems is paramount for its optimal therapeutic use and the development of novel glucocorticoid-based therapies.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.
Transactivation: The GR-Fluocortolone dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory proteins and proteins involved in metabolic regulation.
Transrepression: The GR-Fluocortolone monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Receptor Affinity of this compound
| Parameter | Assay System | Value | Reference |
| EC50 (GRE Transactivation) | A549 cells with GRE-SEAP reporter | 1.15 nM | |
| EC50 (AP-1 Transrepression) | A549 cells with AP-1-SEAP reporter | 0.91 nM | |
| EC50 (NF-κB Transrepression) | A549 cells with NF-κB-SEAP reporter | 6.17 nM | |
| Relative Receptor Affinity (RRA) | Human lung glucocorticoid receptor (vs. Dexamethasone = 100) | 165 |
In Vitro Models
Glucocorticoid Receptor Binding Assay
This assay determines the affinity of this compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled glucocorticoid.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare a cytosolic extract containing glucocorticoid receptors from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.
-
Reaction Mixture: In a microtiter plate, combine the receptor preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assays
Reporter gene assays are used to quantify the functional consequences of GR activation, specifically transactivation and transrepression.
Experimental Protocol: GRE-Luciferase Reporter Gene Assay (Transactivation)
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transfect with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs, and a plasmid constitutively expressing the human glucocorticoid receptor.
-
Compound Treatment: Seed the transfected cells into a 96-well plate and treat with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add a luciferase substrate (e.g., luciferin) and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Reconstituted Human Epidermis (RHE) Models
RHE models are three-dimensional in vitro models that mimic the structure and function of the human epidermis. They are valuable for assessing the anti-inflammatory effects and skin penetration of topically applied drugs like this compound.
Experimental Protocol: Cytokine Release in an Inflamed RHE Model
-
RHE Culture: Culture commercially available RHE models at the air-liquid interface according to the manufacturer's instructions.
-
Induction of Inflammation: Induce an inflammatory state by treating the RHE models with a pro-inflammatory stimulus, such as a cytokine cocktail (e.g., TNF-α and IL-1β) or a chemical irritant.
-
Topical Application of this compound: Apply a formulation containing this compound topically to the surface of the inflamed RHE models.
-
Incubation: Incubate the treated RHE models for a specified period (e.g., 24-48 hours).
-
Sample Collection: Collect the culture medium from beneath the RHE inserts.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the collected medium using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated inflamed control group to determine the inhibitory effect of this compound.
In Vitro Skin Penetration Studies
Franz diffusion cells are commonly used to study the permeation and penetration of topical formulations through the skin in vitro.
Experimental Protocol: Franz Diffusion Cell Assay
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. The skin is typically dermatomed to a specific thickness.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed), maintained at 32-37°C.
-
Formulation Application: Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time points, collect samples from the receptor fluid.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
In Vivo Models
Croton Oil-Induced Ear Edema Model
This is a widely used acute inflammation model in rodents to evaluate the anti-inflammatory potency of topically applied compounds.
Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
-
Animal Model: Use male Swiss or BALB/c mice.
-
Induction of Inflammation: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: Apply a solution or formulation of this compound to the right ear either before or after the application of croton oil. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory agent like dexamethasone) should be included.
-
Edema Measurement: After a specific time period (e.g., 4-6 hours), sacrifice the animals and take a standardized punch biopsy from both the right and left ears.
-
Quantification of Edema: Weigh the ear punches. The difference in weight between the right and left ear punches is a measure of the edema.
-
Data Analysis: Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group. A dose-response curve can be generated to determine the ED50 (the dose that causes 50% inhibition of edema).
Conclusion
The in vitro and in vivo models detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's pharmacological effects. From elucidating its molecular interactions with the glucocorticoid receptor to quantifying its anti-inflammatory potency in complex biological systems, these models are indispensable tools for both fundamental research and the development of improved corticosteroid therapies. The selection of the appropriate model or a combination thereof will depend on the specific research question and the stage of drug development. By adhering to the detailed protocols and understanding the principles behind each model, researchers can generate reliable and reproducible data to further our understanding of this compound and its therapeutic applications.
References
Pharmacokinetics and pharmacodynamics of oral Fluocortolone
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Oral Fluocortolone
Introduction
This compound is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties in the oral treatment of conditions such as rheumatic diseases and asthma.[1][2] As with all corticosteroids, its therapeutic efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) characteristics. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME), as well as the mechanism of action and dose-response relationship of orally administered this compound, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
Oral this compound is characterized by rapid absorption and a linear dose-proportionality in its pharmacokinetic profile.[3][4] Studies in healthy adult volunteers have elucidated key parameters following single and multiple oral doses.
Absorption: Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) being reached between 1.4 and 2.1 hours.[3] The Cmax and the area under the plasma concentration-time curve (AUC) increase proportionally with the administered dose, indicating linear absorption kinetics.
Distribution: this compound exhibits a volume of distribution (Vd) of approximately 1.03 L/kg, which is independent of the dose. Plasma protein binding for the drug is extensive, ranging from 83% to 95%.
Metabolism and Excretion: The elimination of this compound from plasma is characterized by a monoexponential decline. The drug has a relatively short plasma half-life (t½) of approximately 1.76 hours. Total plasma clearance is reported to be around 6.5 to 7.0 ml/min/kg. The pharmacokinetic parameters, including half-life, volume of distribution, and oral clearance, have been found to be independent of the dose administered.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of oral this compound derived from clinical studies in healthy adults.
| Parameter | 10 mg Dose | 20 mg Dose | 50 mg Dose | 100 mg Dose | Source |
| Cmax (ng/mL) | 86 ± 12 | 174 ± 34 to 202 ± 70 | 419 | 812 | |
| Tmax (h) | 1.4 ± 0.2 | 1.4 ± 0.2 to 2.1 | 1.4 - 2.1 | 1.4 - 2.1 | |
| t½ (h) | ~1.3 - 1.53 | ~1.3 - 1.76 | 1.76 | 1.76 | |
| Vd (L/kg) | N/A | 1.01 ± 0.34 | 1.03 | 1.03 | |
| CL (ml/min/kg) | 7.0 ± 1.5 | 6.48 ± 2.07 to 7.0 ± 1.5 | 6.9 | 6.9 | |
| Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; Vd: Volume of distribution; CL: Total plasma clearance. |
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily mediated through its interaction with glucocorticoid receptors, leading to the modulation of gene expression and subsequent anti-inflammatory and immunosuppressive responses.
Mechanism of Action: As a glucocorticoid, this compound diffuses across the cell membrane and binds to specific intracellular glucocorticoid receptors (GR). This ligand-receptor complex then translocates into the nucleus, where it interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates the transcription of target genes, leading to two primary effects:
-
Transactivation: Upregulation of the synthesis of anti-inflammatory proteins, such as lipocortin-1.
-
Transrepression: Downregulation of the production of pro-inflammatory mediators, including cytokines, by interfering with transcription factors like NF-κB and AP-1.
This genomic mechanism underpins the reduction in capillary dilatation, tissue infiltration, and edema associated with inflammation.
Dose-Response Relationship: The primary pharmacodynamic effect measured for oral this compound is the suppression of endogenous plasma cortisol levels, which serves as a biomarker for its systemic glucocorticoid activity. The intensity and duration of this adrenal suppression are dose-dependent. Maximum suppression of cortisol is typically observed approximately 8 hours after drug administration. A study modeling the pharmacokinetics and pharmacodynamics determined a common half-maximal effective concentration (E50) for cortisol suppression to be 0.95 ± 0.22 ng/mL for unbound this compound concentrations.
Pharmacodynamic Effects on Cortisol Suppression
| Oral Dose | Maximum Suppression | Duration of Effect | Source |
| < 10 mg/day | Morning cortisol levels generally remain above 50 ng/mL. | Limited suppression. | |
| 20 mg | Significant suppression of cortisol levels at 12:00 and 16:00. | Circadian cortisol secretion is largely preserved. | |
| 100 mg | Pronounced suppression of cortisol. | Clear suppression of cortisol levels observed even after 24 hours. |
Experimental Protocols
The data presented in this guide are derived from clinical trials employing rigorous methodologies. A representative experimental workflow is detailed below.
Study Design: Most studies on oral this compound have been conducted as open-label, randomized, crossover trials in small cohorts of healthy adult male and female volunteers.
Methodology:
-
Subject Enrollment: Healthy adult volunteers (typically 9 or more) are enrolled after providing informed consent.
-
Dosing: Subjects receive single oral doses of this compound (e.g., 20, 50, and 100 mg) or placebo after an overnight fast. A washout period is implemented between different dose administrations in crossover designs.
-
Blood Sampling: Venous blood samples are collected at predefined intervals. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours, and may extend up to 56 hours.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound and endogenous cortisol are measured simultaneously using a validated high-performance liquid chromatography (HPLC) system with UV detection.
-
Data Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Vd, CL) using non-compartmental or compartmental analysis. Pharmacodynamic modeling is used to relate plasma drug concentrations to the observed cortisol suppression.
Conclusion
Oral this compound exhibits predictable and linear pharmacokinetics, characterized by rapid absorption and elimination. Its pharmacodynamic effects, primarily potent cortisol suppression, are directly proportional to the administered dose. The well-defined relationship between its plasma concentration and systemic activity allows for effective therapeutic use. The information and protocols detailed in this guide provide a foundational understanding for professionals engaged in the research and development of glucocorticoid therapies.
References
- 1. Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: pharmacokinetics and effect on ACTH and cortisol secretion during daily and alternate-day administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Degradation Profile of Fluocortolone: A Technical Guide for Researchers
For drug development professionals, researchers, and scientists, a thorough understanding of a drug substance's stability and degradation pathways is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the current scientific knowledge on the identification of fluocortolone's degradation products. While specific, detailed studies on the forced degradation of this compound are not extensively available in publicly accessible literature, this guide synthesizes information on its known impurities, general degradation pathways observed for similar corticosteroids, and established analytical methodologies adaptable for its stability testing.
This compound, a synthetic glucocorticoid, is utilized in topical formulations for its anti-inflammatory properties. Like all pharmaceutical compounds, it is susceptible to degradation under various environmental conditions, which can lead to the formation of impurities that may impact its therapeutic effect and safety profile. Forced degradation studies, which intentionally expose the drug substance to stress conditions such as acid, base, oxidation, light, and heat, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Known Impurities of this compound
Several impurities of this compound and its esters, such as this compound pivalate, are known and available as reference standards from various pharmaceutical suppliers. While the exact conditions leading to their formation are not always specified, these impurities represent potential degradation products. A comprehensive list of these related substances is essential for any analytical method development aimed at assessing the stability of this compound.
General Degradation Pathways for Corticosteroids
Although specific degradation pathways for this compound have not been detailed in the available literature, studies on other corticosteroids with similar structural features provide valuable insights into its potential degradation mechanisms. The 20-keto-21-hydroxyl group, a common feature in many corticosteroids, is a known site of chemical instability.
Oxidation: The 20-keto-21-hydroxyl moiety is susceptible to oxidation, which can occur in both aqueous and non-aqueous environments. This can lead to the formation of various degradation products.
Hydrolysis: Ester derivatives of this compound, such as this compound pivalate and this compound hexanoate, can undergo hydrolysis to yield this compound and the corresponding carboxylic acid.
Transesterification: For esterified corticosteroids, transesterification is a possible degradation pathway, particularly in non-aqueous formulations containing other ester-containing excipients.
Experimental Protocols for Forced Degradation Studies
While specific protocols for this compound are not published, the following general methodologies, adapted from studies on other corticosteroids and guided by ICH Q1A(R2) guidelines, can be applied to investigate its degradation profile.
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Varies (e.g., hours to days) at room or elevated temperature |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Varies (e.g., hours to days) at room or elevated temperature |
| Oxidation | 3% to 30% H₂O₂ | Varies (e.g., hours to days) at room temperature |
| Thermal Degradation | Dry heat (e.g., 60°C to 100°C) | Varies (e.g., days to weeks) |
| Photodegradation | Exposure to UV and visible light | ICH Q1B recommended exposure |
Analytical Methodologies
A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Example HPLC Method (Adapted from literature on this compound esters)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol, acetonitrile, and water, with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape. The exact ratio should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of approximately 240 nm.
-
Temperature: Ambient or controlled (e.g., 25°C)
Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is specific, accurate, precise, linear, and robust.
Visualization of Experimental Workflow
The logical flow of a forced degradation study is critical for systematic investigation. The following diagram illustrates a typical workflow for identifying degradation products.
Data Presentation
Due to the lack of specific quantitative data in the public domain regarding the degradation of this compound under various stress conditions, a table summarizing such data cannot be provided at this time. The execution of the experimental protocols described above would be necessary to generate this information. The resulting data should be presented in a clear, tabular format, detailing the percentage of this compound degraded and the corresponding percentage of each degradation product formed under each stress condition.
Conclusion
While a complete degradation profile of this compound is not yet publicly available, this guide provides a framework for researchers and drug development professionals to approach this topic. By leveraging the knowledge of known impurities, understanding the degradation pathways of similar corticosteroids, and applying established analytical and stress-testing methodologies, a comprehensive stability profile of this compound can be established. Further research is warranted to specifically identify and quantify the degradation products of this compound to ensure the development of robust and stable pharmaceutical formulations.
Fluocortolone's Impact on Gene Expression in Cutaneous Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone, a potent synthetic glucocorticoid, is widely utilized in dermatology for its profound anti-inflammatory and immunosuppressive effects. Its therapeutic efficacy stems from its ability to modulate the expression of a vast array of genes within skin cells, thereby controlling inflammation, proliferation, and differentiation processes. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on gene expression in skin cells, offering valuable insights for researchers and professionals in drug development. While direct comprehensive transcriptomic data for this compound is limited in publicly available databases, this guide leverages data from studies on structurally and functionally similar glucocorticoids, such as dexamethasone, to provide a representative overview of the anticipated genomic effects of this compound in keratinocytes and fibroblasts.
Glucocorticoid Receptor-Mediated Gene Regulation
The biological effects of this compound are primarily mediated through the intracellular glucocorticoid receptor (GR). Upon binding to this compound in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. Inside the nucleus, the this compound-GR complex modulates gene expression through two principal mechanisms: transactivation and transrepression.
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory genes such as Lipocortin I, Secretory Leukocyte Protease Inhibitor 1 (SLPI), and Mitogen-activated Protein Kinase Phosphatase (MAPK Phosphatase)[1].
Transrepression: The this compound-GR complex can also repress the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This interaction does not involve direct binding of the GR to the DNA of the target inflammatory genes but rather a protein-protein interaction that prevents these transcription factors from activating their target genes. This is a crucial mechanism for the anti-inflammatory effects of glucocorticoids[2].
Quantitative Analysis of Glucocorticoid-Induced Gene Expression Changes in Keratinocytes
To provide a quantitative perspective on the genomic effects of glucocorticoids in the skin, we have summarized data from a microarray study on human epidermal keratinocytes treated with dexamethasone, a well-characterized glucocorticoid that serves as a relevant surrogate for this compound. The following table details the differential expression of key genes implicated in inflammation, skin barrier function, and tissue remodeling.
Table 1: Differentially Expressed Genes in Human Epidermal Keratinocytes Following Dexamethasone Treatment
| Gene Symbol | Gene Name | Function | Fold Change (log2) | Regulation |
| Inflammation & Immunity | ||||
| CCL20 | Chemokine (C-C motif) ligand 20 | Chemoattractant for lymphocytes and dendritic cells | 2.5 | Upregulated |
| IL1B | Interleukin 1 beta | Pro-inflammatory cytokine | -1.5 | Downregulated |
| S100A7 | S100 calcium-binding protein A7 (Psoriasin) | Pro-inflammatory and antimicrobial | -2.1 | Downregulated |
| DEFB4A | Defensin beta 4A | Antimicrobial peptide | -1.8 | Downregulated |
| Extracellular Matrix & Cell Adhesion | ||||
| MMP3 | Matrix metallopeptidase 3 | ECM degradation | 1.8 | Upregulated |
| MMP7 | Matrix metallopeptidase 7 | ECM degradation | 2.2 | Upregulated |
| COL1A1 | Collagen type I alpha 1 chain | Major structural component of the dermis | -2.5 | Downregulated |
| COL3A1 | Collagen type III alpha 1 chain | Component of reticular fibers in the dermis | -2.0 | Downregulated |
| Cell Cycle & Proliferation | ||||
| MKI67 | Marker of proliferation Ki-67 | Cellular proliferation marker | -1.7 | Downregulated |
| CCNA2 | Cyclin A2 | Cell cycle progression | -1.3 | Downregulated |
| Epidermal Differentiation & Barrier Function | ||||
| KRT16 | Keratin 16 | Keratinocyte proliferation and differentiation | -1.9 | Downregulated |
| LOR | Loricrin | Major component of the cornified envelope | -1.2 | Downregulated |
| FLG | Filaggrin | Essential for skin barrier function | -1.5 | Downregulated |
| Glucocorticoid-Induced Genes | ||||
| FKBP5 | FK506 binding protein 5 | Negative regulator of GR and mTOR/Akt signaling | 3.5 | Upregulated |
| DDIT4 | DNA damage inducible transcript 4 (REDD1) | Negative regulator of mTOR/Akt signaling | 3.1 | Upregulated |
| TSC22D3 | TSC22 domain family member 3 (GILZ) | Anti-inflammatory and immunosuppressive | 4.0 | Upregulated |
Data is representative of glucocorticoid effects and is derived from analysis of GEO dataset GSE26487 and supported by findings from other studies[3][4]. Fold changes are approximate and serve to illustrate the direction and magnitude of regulation.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in this compound's mechanism of action and the experimental procedures used to study them, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Glucocorticoid Receptor Signaling Pathway in Skin Cells.
Experimental Workflow
Caption: Experimental Workflow for Studying Gene Expression.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments cited in the study of glucocorticoid effects on skin cells.
Primary Human Keratinocyte Culture and Glucocorticoid Treatment
-
Isolation of Keratinocytes: Primary human keratinocytes are isolated from neonatal foreskin or adult skin biopsies obtained with ethical approval. The tissue is subjected to enzymatic digestion, typically with dispase followed by trypsin, to separate the epidermis from the dermis and then to dissociate the keratinocytes.
-
Cell Culture: Isolated keratinocytes are cultured in a specialized keratinocyte growth medium, such as Keratinocyte-SFM, supplemented with bovine pituitary extract and epidermal growth factor. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Glucocorticoid Treatment: Once the keratinocyte cultures reach a confluence of 70-80%, they are treated with this compound (or a similar glucocorticoid like dexamethasone) at a concentration typically ranging from 100 nM to 1 µM, dissolved in a suitable vehicle (e.g., DMSO). Control cultures are treated with the vehicle alone. The treatment duration can vary from a few hours to several days depending on the experimental endpoint.
RNA Extraction for Gene Expression Analysis
-
Cell Lysis: After the treatment period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate in TRIzol reagent) is added to the culture dish to lyse the cells and inactivate RNases.
-
RNA Purification: Total RNA is then purified from the lysate using either a phenol-chloroform extraction method or a column-based purification kit. The quantity and quality of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.
RNA Sequencing (RNA-Seq)
-
Library Preparation: High-quality total RNA is used to prepare sequencing libraries. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline that includes quality control, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls.
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
-
Reverse Transcription: A portion of the extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).
-
Data Analysis: The amplification data is used to determine the relative expression of the target genes in the this compound-treated versus control samples, normalized to the expression of the reference gene using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) for Glucocorticoid Receptor Binding
-
Cross-linking and Chromatin Preparation: Keratinocytes are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the glucocorticoid receptor, which binds to the GR-DNA complexes. These complexes are then captured using protein A/G-conjugated magnetic beads.
-
DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The enriched DNA fragments are then analyzed by qPCR with primers for specific GREs or by high-throughput sequencing (ChIP-Seq) to identify genome-wide GR binding sites.
Conclusion
This compound exerts its potent anti-inflammatory effects on the skin through a complex and multifaceted regulation of gene expression. By activating the glucocorticoid receptor, it orchestrates a genomic response that involves the upregulation of anti-inflammatory genes and the repression of pro-inflammatory signaling pathways. The data and protocols presented in this guide, while drawing parallels from other well-studied glucocorticoids, provide a solid framework for understanding the molecular basis of this compound's action. Further research involving direct transcriptomic and proteomic analysis of this compound-treated skin cells will undoubtedly refine our understanding and pave the way for the development of more targeted and safer dermatological therapies.
References
- 1. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 3. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of glucocorticoid-induced skin atrophy: topical glucocorticoid apparently decreases both collagen synthesis and the corresponding collagen mRNA level in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluocortolone's Impact on Cytokine Production: A Core Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluocortolone is a synthetic glucocorticoid utilized for its potent anti-inflammatory and immunosuppressive properties. A primary mechanism through which this compound exerts its effects is by modulating the production of cytokines, key signaling molecules that orchestrate the inflammatory response. This technical guide provides an in-depth overview of the core principles of this compound's impact on cytokine production, including its molecular mechanisms of action, detailed experimental protocols for assessment, and a summary of expected quantitative effects based on the broader class of glucocorticoids.
Molecular Mechanism of Action: Inhibition of Pro-Inflammatory Cytokines
This compound, like other glucocorticoids, mediates its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two main pathways: transactivation and transrepression.[1][2]
-
Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
-
Transrepression: More central to its anti-inflammatory role, the GR complex can interfere with the activity of pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4][5] This interference, often without direct DNA binding by the GR, leads to the decreased expression of a wide array of pro-inflammatory genes, including those encoding for key cytokines.
The inhibition of NF-κB and AP-1 pathways is a cornerstone of the anti-inflammatory action of glucocorticoids. These transcription factors are critical for the induction of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By suppressing their activity, this compound effectively dampens the inflammatory cascade at its source. Glucocorticoids are known to inhibit the synthesis of almost all known cytokines, including Interleukin-1 (IL-1), IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α), as well as Interferon-gamma (IFN-γ).
Signaling Pathway of Glucocorticoid-Mediated Cytokine Repression
Caption: Glucocorticoid Receptor Signaling Pathway for Cytokine Repression.
Quantitative Data on Cytokine Inhibition
Table 1: Expected Dose-Dependent Inhibition of Pro-Inflammatory Cytokines by Glucocorticoids (Illustrative Data)
| Cytokine | Cell Type | Stimulant | Glucocorticoid | Concentration Range | Expected % Inhibition | Reference (Illustrative) |
| TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Prednisolone | 10⁻⁹ M - 10⁻⁶ M | 20% - 80% | |
| Human Lung Fibroblasts | TNF-α | Dexamethasone | 0.01 nM - 1000 nM | 40% - 90% | ||
| IL-6 | Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Dexamethasone | 10⁻⁸ M - 10⁻⁴ M | Dose-dependent inhibition | |
| Human Lung Fibroblasts | IL-1β | Dexamethasone | 0.01 nM - 1000 nM | 40% - 90% | ||
| IL-1β | Human Lung Fragments | Endogenous | Dexamethasone | 0.1 µM - 1 µM | >50% | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Dexamethasone | - | Significant suppression |
Note: The data presented in this table is for illustrative purposes based on studies with other glucocorticoids and should not be considered as direct quantitative values for this compound. Experimental validation is necessary to determine the specific dose-response curve and IC50 values for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cytokine production.
In Vitro Anti-Inflammatory Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps to evaluate the effect of this compound on cytokine production by human PBMCs stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
4.1.1. Materials
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
Centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
4.1.2. Experimental Workflow
Caption: Workflow for Assessing this compound's Effect on PBMC Cytokine Production.
4.1.3. Detailed Procedure
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Wash the isolated PBMCs twice with PBS and resuspend them in complete RPMI-1640 medium. Perform a cell count and adjust the cell density.
-
Plating: Seed the PBMCs into a 96-well flat-bottom culture plate at a density of 2 x 10⁵ cells per well in a volume of 100 µL.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose. Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (or an otherwise optimized concentration). Add medium without LPS to the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine production).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general outline for a sandwich ELISA, a common method for quantifying cytokine levels in cell culture supernatants.
4.2.1. Principle
A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of cytokine present.
4.2.2. General Protocol
-
Coating: Dilute the capture antibody in coating buffer and add it to the wells of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). Add blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Wash the plate. Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add the substrate solution (e.g., TMB) to each well. A color change will occur.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to stop the color development.
-
Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Conclusion
This compound exerts its potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. This is primarily achieved through the glucocorticoid receptor-mediated inhibition of the NF-κB and AP-1 signaling pathways. While specific quantitative data for this compound is limited, the well-documented effects of other glucocorticoids provide a strong indication of its dose-dependent inhibitory capacity on key cytokines such as TNF-α, IL-6, and IL-1β. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the anti-inflammatory properties of this compound and other glucocorticoids, contributing to a deeper understanding of their therapeutic mechanisms and facilitating the development of novel anti-inflammatory agents. Further research is warranted to establish a comprehensive quantitative profile of this compound's impact on a wide range of cytokines in various cell types and inflammatory models.
References
- 1. Modulation of transcription parameters in glucocorticoid receptor-mediated repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repression of transcription by the glucocorticoid receptor: A parsimonious model for the genomics era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Induced Repression of the Glucocorticoid Receptor Gene Is Mediated by an NCoR1 Repression Complex Formed by Long-Range Chromatin Interactions with Intragenic Glucocorticoid Response Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fluocortolone and Its Esters
Introduction
Fluocortolone and its esters, such as this compound pivalate and this compound caproate (or hexanoate), are potent synthetic corticosteroids used topically for their anti-inflammatory and immunosuppressive properties in various dermatological conditions. Accurate and reliable quantification of these active pharmaceutical ingredients (APIs) in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of this compound and its esters.
Principle
The described method utilizes RP-HPLC with UV detection to separate and quantify this compound and its esters. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvents and an acidic aqueous solution. The compounds are detected by their absorbance in the UV spectrum, and quantification is performed by comparing the peak areas of the samples to those of known concentration standards. This method is demonstrated to be linear, accurate, and precise for its intended purpose.
Quantitative Data Summary
The following tables summarize the quantitative parameters of the HPLC method for the analysis of this compound pivalate and this compound hexanoate/caproate.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Isocratic HPLC system with UV Detector |
| Column | Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) or equivalent C18 column[1] |
| Mobile Phase | Methanol:Acetonitrile:Water:Glacial Acetic Acid (17:46:37:0.4 v/v/v/v)[1] |
| Alternative: Methanol:Water:Acetic Acid (71.6:26.4:2 v/v/v) | |
| Flow Rate | 1.3 mL/min to 3.0 mL/min |
| Injection Volume | 20 µL (Typical) |
| Column Temperature | Ambient or controlled at 40 °C |
| Detection | UV at 238 nm or 240 nm |
Table 2: Method Validation Parameters for this compound Esters
| Parameter | This compound Pivalate | This compound Hexanoate |
| Linearity Range | 15 - 305 µg/mL | 15 - 315 µg/mL |
| Correlation Coefficient (r) | 0.9995 | 0.9996 |
| Limit of Detection (LOD) | 0.3 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Determined as per validation | Determined as per validation |
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC quantification of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound Pivalate and this compound Caproate reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Glacial Acetic Acid (analytical grade)
-
Sample matrix (e.g., cream, ointment, suppositories)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing methanol, acetonitrile, water, and glacial acetic acid in the ratio of 17:46:37:0.4 (v/v/v/v).
-
Alternatively, a mobile phase of methanol, water, and acetic acid in the ratio of 71.6:26.4:2 (v/v/v) can be used.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
4. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of each reference standard (this compound Pivalate and this compound Caproate) and transfer to separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range (e.g., 15-315 µg/mL).
5. Sample Preparation
The sample preparation will vary depending on the formulation. The following is a general guideline for a topical cream or ointment:
-
Accurately weigh a quantity of the sample equivalent to a known amount of the active ingredient into a suitable container.
-
Add a known volume of a suitable solvent (e.g., methanol or the mobile phase) to dissolve the active ingredients.
-
The sample may require heating, vortexing, or sonication to ensure complete extraction of the analytes from the matrix.
-
Allow the solution to cool to room temperature, and then dilute to a final known volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
6. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Ensure that the peak shapes and retention times are consistent throughout the analysis.
7. Data Analysis and Quantification
-
Identify the peaks of this compound pivalate and this compound caproate in the chromatograms based on the retention times of the reference standards.
-
Integrate the peak areas of the analytes in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound pivalate and this compound caproate in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final amount of each analyte in the original sample, taking into account the initial sample weight and dilution factors.
8. System Suitability
Before and during the analysis, perform system suitability tests to ensure the performance of the chromatographic system. Typical parameters to check include:
-
Tailing factor: Should be less than 2.
-
Theoretical plates: Should be greater than 2000.
-
Relative standard deviation (RSD) of replicate injections: Should be less than 2%.
References
Mass Spectrometry for the Analysis of Fluocortolone Metabolites: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of fluocortolone and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a synthetic glucocorticoid, undergoes metabolic transformation in the body. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic studies and drug safety evaluation. This guide outlines a complete workflow, from sample preparation of biological matrices to LC-MS/MS data acquisition and analysis. While specific experimental data on this compound metabolites is limited in published literature, this note provides a robust framework based on the known metabolism of structurally similar corticosteroids.
Introduction
This compound is a potent corticosteroid used for its anti-inflammatory and immunosuppressive properties. Like other glucocorticoids, it is metabolized in the liver, primarily through Phase I (oxidation, reduction, hydroxylation) and Phase II (conjugation) reactions, to facilitate its excretion. The identification and quantification of these metabolites are essential for a thorough understanding of the drug's disposition in the body. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of drug metabolites in complex biological matrices such as plasma and urine.
Putative Metabolic Pathways of this compound
Based on the common metabolic pathways of synthetic corticosteroids, this compound is expected to undergo several biotransformations.[1] The primary routes of metabolism likely involve hydroxylation, reduction of the A-ring, and reduction of the C20-keto group. These Phase I metabolites can then be conjugated with glucuronic acid or sulfate to form more water-soluble Phase II metabolites.
A proposed metabolic pathway for this compound is presented below. This pathway is inferred from the known metabolism of other glucocorticoids and serves as a guide for metabolite identification.
Caption: Putative metabolic pathway of this compound.
Quantitative Data Summary
The following table summarizes the theoretical exact mass and corresponding protonated molecular ion ([M+H]⁺) for this compound and its putative metabolites. These values are essential for setting up the mass spectrometer for targeted analysis.
| Compound | Putative Structure | Molecular Formula | Exact Mass | [M+H]⁺ (m/z) |
| This compound | Parent Drug | C₂₂H₂₉FO₄ | 376.2050 | 377.2128 |
| 6β-Hydroxythis compound | Phase I Metabolite (Hydroxylation) | C₂₂H₂₉FO₅ | 392.2000 | 393.2078 |
| Dihydrothis compound | Phase I Metabolite (A-ring Reduction) | C₂₂H₃₁FO₄ | 378.2206 | 379.2284 |
| 20-Dihydrothis compound | Phase I Metabolite (Keto Reduction) | C₂₂H₃₁FO₄ | 378.2206 | 379.2284 |
| This compound Glucuronide | Phase II Metabolite | C₂₈H₃₇FO₁₀ | 568.2371 | 569.2449 |
| This compound Sulfate | Phase II Metabolite | C₂₂H₂₉FO₇S | 456.1618 | 457.1696 |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure for identifying this compound metabolites generated in vitro.
a. Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Internal Standard (IS) (e.g., a structurally similar corticosteroid not present in the sample)
b. Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to the mixture.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation from Biological Matrices
a. Plasma/Serum - Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
b. Urine - Dilute and Shoot:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute 100 µL of urine with 900 µL of mobile phase containing the internal standard.
-
Vortex to mix.
-
Directly inject an aliquot into the LC-MS/MS system.
c. Urine with Glucuronidase Treatment (for conjugated metabolites):
-
To 1 mL of urine, add a buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase/arylsulfatase enzyme.
-
Incubate at 37°C for a specified time (e.g., 2-4 hours or overnight).
-
Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleanup.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of corticosteroids.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |
Tandem Mass Spectrometry (MS/MS) Method
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The following table provides suggested MRM transitions for this compound and its putative metabolites. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 377.2 | 357.2, 339.2 | 15, 25 |
| 6β-Hydroxythis compound | 393.2 | 375.2, 357.2 | 15, 25 |
| Dihydrothis compound | 379.2 | 361.2, 343.2 | 15, 25 |
| 20-Dihydrothis compound | 379.2 | 361.2, 343.2 | 15, 25 |
| This compound (from Glucuronide) | 377.2 (after in-source fragmentation) | 357.2, 339.2 | 15, 25 |
| This compound (from Sulfate) | 377.2 (after in-source fragmentation) | 357.2, 339.2 | 15, 25 |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the analysis of this compound metabolites.
Caption: General experimental workflow.
Conclusion
This application note provides a comprehensive guide for the analysis of this compound and its putative metabolites by LC-MS/MS. The provided protocols for in vitro metabolism studies, sample preparation from biological matrices, and LC-MS/MS analysis offer a solid foundation for researchers in drug metabolism and pharmacokinetics. While the specific metabolites of this compound require experimental confirmation, the proposed pathways and analytical methods are based on established principles for corticosteroid analysis and are expected to be highly effective. The successful application of these methods will enable a more complete understanding of the metabolic fate of this compound.
References
Application Notes and Protocols for the Development of Topical Fluocortolone Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of topical formulations containing Fluocortolone for dermatological research. The protocols outlined below cover formulation preparation, physicochemical characterization, in vitro performance testing, and analytical methodology.
Introduction to this compound
This compound is a moderately potent synthetic corticosteroid used topically for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[1] It is employed in the treatment of various inflammatory skin conditions such as eczema and dermatitis.[1] Like other corticosteroids, this compound exerts its effects by binding to glucocorticoid receptors and modulating gene expression, leading to the suppression of inflammatory mediators.[2][3] The development of effective and stable topical formulations is crucial for ensuring its therapeutic efficacy and patient compliance.
Formulation Development: Oil-in-Water Cream
This section details the preparation of a stable and effective oil-in-water (o/w) cream formulation for the topical delivery of this compound.
Excipient Selection and Rationale
The selection of excipients is critical for the physical stability, sensory properties, and performance of the topical formulation.
| Excipient Category | Excipient Example | Function |
| Active Pharmaceutical Ingredient (API) | This compound Pivalate | Anti-inflammatory agent |
| Oil Phase | White Soft Paraffin | Emollient, occlusive agent |
| Cetostearyl Alcohol | Stiffening agent, emulsion stabilizer | |
| Isopropyl Myristate | Emollient, penetration enhancer | |
| Aqueous Phase | Purified Water | Vehicle |
| Propylene Glycol | Humectant, solvent, penetration enhancer[4] | |
| Emulsifier | Polysorbate 60 | O/W emulsifying agent |
| Preservative | Sorbic Acid | Antimicrobial agent |
Protocol for Cream Formulation (100g Batch)
-
Oil Phase Preparation: In a suitable vessel, melt the White Soft Paraffin (15.0 g) and Cetostearyl Alcohol (10.0 g) at 75°C. Add Isopropyl Myristate (5.0 g) and mix until uniform.
-
API Dispersion: Disperse this compound Pivalate (0.2 g) in the molten oil phase and mix thoroughly to ensure homogeneity.
-
Aqueous Phase Preparation: In a separate vessel, heat Purified Water (64.8 g) to 75°C. Add Polysorbate 60 (1.5 g), Propylene Glycol (3.0 g), and Sorbic Acid (0.5 g) and stir until all components are dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring at a moderate speed. Continue mixing for 10-15 minutes to form a homogenous emulsion.
-
Cooling and Homogenization: Allow the emulsion to cool to 30°C with gentle stirring. The cream can then be passed through a roller mill to ensure uniformity.
Physicochemical Characterization
Physical Appearance and pH
| Parameter | Specification |
| Appearance | A smooth, white, and homogenous cream |
| pH | 4.5 - 6.5 |
Protocol for pH Measurement:
-
Disperse 1 g of the cream in 10 mL of purified water.
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of the cream dispersion at room temperature.
Rheological Properties
The rheological profile of a topical cream influences its spreadability, feel, and stability.
| Rheological Parameter | Typical Value Range | Significance |
| Viscosity | 20,000 - 50,000 cP (at 25°C) | Affects ease of application and product consistency. |
| Yield Stress | 50 - 200 Pa | Indicates the force required to initiate flow, relating to how the product holds its shape. |
Protocol for Rheology Measurement:
-
Use a rotational rheometer with a cone-plate or parallel-plate geometry.
-
Equilibrate the sample to the desired temperature (e.g., 25°C or 32°C).
-
Perform a flow sweep to determine viscosity at different shear rates.
-
Perform an oscillatory stress sweep to determine the yield stress and viscoelastic properties (Storage Modulus G' and Loss Modulus G'').
In Vitro Performance Testing
In Vitro Release Testing (IVRT)
IVRT is used to assess the rate at which the API is released from the formulation.
Protocol for IVRT using Franz Diffusion Cells:
-
Apparatus: Vertical Franz diffusion cells.
-
Membrane: Synthetic membrane (e.g., polysulfone).
-
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4 with a suitable solubilizing agent (e.g., 30% ethanol) to maintain sink conditions.
-
Procedure: a. Mount the membrane on the Franz cell, ensuring no air bubbles are trapped. b. Fill the receptor chamber with the receptor medium and equilibrate to 32°C. c. Apply a finite dose of the this compound cream (e.g., 10 mg/cm²) to the donor compartment. d. At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw samples from the receptor chamber and replace with fresh, pre-warmed receptor medium. e. Analyze the samples for this compound concentration using a validated HPLC method.
In Vitro Skin Permeation Testing (IVPT)
IVPT provides an estimate of the extent of drug permeation through the skin.
Protocol for IVPT using Franz Diffusion Cells:
-
Apparatus: Vertical Franz diffusion cells.
-
Membrane: Excised human or animal skin (e.g., porcine ear skin).
-
Receptor Medium: PBS pH 7.4 with a suitable solubilizing agent.
-
Procedure: a. Prepare the skin by removing subcutaneous fat and hair. b. Mount the skin on the Franz cell with the stratum corneum facing the donor compartment. c. Follow the same procedure as for IVRT (steps 4b-4e).
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).
| Performance Parameter | Typical Data Representation |
| In Vitro Release Rate | µg/cm²/h⁰.⁵ |
| Steady-State Flux (Jss) | µg/cm²/h |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in the formulation and in samples from in vitro studies.
| HPLC Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Protocol for Sample Preparation (from Cream):
-
Accurately weigh approximately 1 g of the cream into a 100 mL volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile) and sonicate to dissolve the this compound.
-
Make up to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm filter before injecting into the HPLC system.
Stability Testing
Stability studies are performed to ensure the quality, safety, and efficacy of the product throughout its shelf life, following ICH guidelines.
| Stability Condition | Duration | Parameters to be Tested |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12 months.
-
Intermediate and Accelerated: 0, 3, 6 months.
Mechanism of Action: Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the development and characterization of a topical this compound formulation.
References
- 1. complexgenerics.org [complexgenerics.org]
- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
Unveiling the Cellular Mechanisms of Fluocortolone: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the in vitro effects of Fluocortolone, a potent glucocorticoid. These guidelines are designed to assist researchers in pharmacology, cell biology, and drug development in elucidating the cellular and molecular mechanisms of this synthetic corticosteroid.
Introduction
This compound is a synthetic glucocorticoid characterized by its strong anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy stems from its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes involved in inflammation and immune responses. Understanding the precise cellular effects of this compound is crucial for its optimal therapeutic use and for the development of novel anti-inflammatory agents.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, like other glucocorticoids, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[1]
-
Transactivation: The GR-fluocortolone complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1) and IκBα.
-
Transrepression: The activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] This interference leads to a decrease in the expression of pro-inflammatory genes, including those encoding for cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
This compound Signaling Pathway
Quantitative Data Summary
Table 1: Comparative In Vitro Potency of Glucocorticoids on Glucocorticoid Receptor Transactivation
| Glucocorticoid | EC50 (M) | Cell Line | Reporter Assay |
| Dexamethasone | 3.6 x 10-8 | A549 | β2-receptor induction |
| Budesonide | 1.1 x 10-9 | A549 | β2-receptor induction |
| Fluticasone Propionate | 9.8 x 10-10 | A549 | β2-receptor induction |
| This compound | Data not available | - | - |
Data from Adcock et al., 1999.[1]
Table 2: Comparative In Vitro Potency of Glucocorticoids on Cytokine Inhibition
| Glucocorticoid | IC50 (M) for GM-CSF Inhibition | Cell Line |
| Dexamethasone | 2.2 x 10-9 | A549 |
| Budesonide | 5.0 x 10-11 | A549 |
| Fluticasone Propionate | 1.8 x 10-11 | A549 |
| This compound | Data not available | - |
Data from Adcock et al., 1999.[1]
Table 3: Comparative In Vitro Cytotoxicity of Glucocorticoids
| Glucocorticoid | Cell Type | Assay | Observation |
| Dexamethasone | Human Mesenchymal Stem Cells | MTT | Dose-dependent decrease in viability |
| Methylprednisolone | Human Mesenchymal Stem Cells | MTT | Dose-dependent decrease in viability |
| Betamethasone | Human Mesenchymal Stem Cells | MTT | Dose-dependent decrease in viability |
| This compound | Data not available | - | - |
Based on studies on other corticosteroids, a dose-dependent effect on cell viability is anticipated.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration range.
MTT Assay Workflow
Materials:
-
Target cell line (e.g., A549, HaCaT, PBMCs)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on the potency of other glucocorticoids, is 10-12 M to 10-5 M. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Anti-inflammatory Activity: Cytokine Inhibition Assay (ELISA)
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Cytokine Inhibition Assay Workflow
Materials:
-
Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) or a relevant cell line (e.g., A549 lung epithelial cells)
-
Complete cell culture medium
-
This compound stock solution
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, or TNF-α)
-
24-well plates
-
ELISA kit for the target cytokine (e.g., human IL-6 or TNF-α)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 106 PBMCs/mL) in a 24-well plate.
-
Pre-treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C. Use a concentration range informed by the cytotoxicity assay (non-toxic concentrations).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of the cytokine in each sample. Determine the percentage of inhibition for each this compound concentration relative to the stimulated control. Plot the dose-response curve and calculate the IC50 value.
Glucocorticoid Receptor (GR) Activity: Reporter Gene Assay
This assay quantifies the ability of this compound to activate the glucocorticoid receptor and induce gene transcription.
GR Reporter Gene Assay Workflow
Materials:
-
A suitable cell line (e.g., HEK293T, A549)
-
A reporter plasmid containing a luciferase gene under the control of a GRE promoter (GRE-luc)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the GRE-luc reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 10-12 M to 10-6 M). Include a vehicle control.
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit's instructions.
-
Data Normalization and Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for transfection efficiency. Calculate the fold induction of luciferase activity for each this compound concentration relative to the vehicle control. Plot the dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
These protocols provide a robust framework for investigating the in vitro effects of this compound. By systematically applying these methods, researchers can gain valuable insights into its potency, mechanism of action, and potential therapeutic applications.
References
Application Notes: Fluocortolone in the Study of Autoimmune Skin Disorders
1. Introduction
Fluocortolone is a moderately potent topical corticosteroid widely utilized in dermatological research and clinical practice for its anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2][3][4] It is a key tool in the investigation and management of various inflammatory and autoimmune skin conditions, including eczema, dermatitis, and psoriasis.[5] These application notes provide an overview of this compound's mechanism of action, summarize its application in relevant studies, and offer detailed protocols for its use in experimental settings.
2. Mechanism of Action
This compound exerts its therapeutic effects through a well-defined molecular pathway. As a glucocorticoid, it passively diffuses across the cell membrane and binds to specific intracellular glucocorticoid receptors (GR). This drug-receptor complex then translocates into the nucleus, where it modulates the transcription of a wide array of genes by binding to glucocorticoid response elements (GREs) on the DNA.
The primary anti-inflammatory effects are achieved by:
-
Inhibition of Pro-inflammatory Mediators: The this compound-GR complex suppresses the synthesis of pro-inflammatory cytokines, such as interleukins (e.g., IL-1β) and tumor necrosis factor (TNF). It achieves this in part by inhibiting the activity of transcription factors like NF-κB.
-
Suppression of the Arachidonic Acid Cascade: this compound induces the synthesis of annexin A1 (lipocortin-1), which inhibits the phospholipase A2 enzyme. This action blocks the release of arachidonic acid from cell membranes, thereby preventing the production of potent inflammatory mediators like prostaglandins and leukotrienes.
-
Immunosuppression: It downregulates the activity of various immune cells, including T-lymphocytes and macrophages, which are central to the pathogenesis of autoimmune skin disorders.
-
Antiproliferative and Vasoconstrictive Effects: In conditions like psoriasis, which are characterized by hyperproliferation of keratinocytes, this compound has an antimitotic effect, slowing cell turnover. Additionally, it causes vasoconstriction (narrowing of blood vessels) in the skin, which reduces redness and swelling and forms the basis for its potency assessment in bioassays.
Data from Preclinical and Clinical Studies
This compound and its derivatives have been evaluated in numerous studies for efficacy in treating autoimmune and inflammatory skin disorders. The following tables summarize key quantitative findings from the literature.
Table 1: Comparative Efficacy of this compound Ointment in Psoriasis Vulgaris
This table summarizes data from a multicenter comparative trial between 0.05% halometasone ointment and an ointment containing 0.25% this compound + 0.25% this compound caproate.
| Outcome Metric | 0.25% this compound + 0.25% this compound Caproate (n=88) | 0.05% Halometasone (n=94) |
| Success Rate ('Good' to 'Very Good') | 45.4% | 56.4% |
| Cure Rate | 19.3% | 26.6% |
| Improvement by Day 10 | 35.2% | 48.9% (p=0.04) |
| Reported Adverse Effects | 3 patients | 0 patients |
Table 2: Efficacy of Fluocinolone Acetonide 0.025% (a related corticosteroid) in Otic Eczema
This table presents results from a randomized, double-blind, placebo-controlled trial evaluating a related topical corticosteroid, fluocinolone acetonide, for otic eczema.
| Efficacy Endpoint | Fluocinolone Acetonide 0.025% (n=66) | Placebo (n=69) | p-value |
| Mean Change in Itching Score (Baseline to Days 4-8) | -1.62 | -1.26 | 0.005 |
| Reduction in Global Otoscopic Signs (Day 8) | Significantly Higher Reduction | Lower Reduction | <0.05 |
| Reduction in Global Otoscopic Signs (Day 15) | Significantly Higher Reduction | Lower Reduction | <0.05 |
Table 3: Comparative Potency of Diflucortolone Valerate (this compound derivative) in the Psoriasis Plaque Test
This study compared the efficacy of 0.3% diflucortolone valerate to other commercially available topical corticosteroids in the psoriasis plaque test.
| Comparator Corticosteroid | Potency Relative to 0.3% Diflucortolone Valerate |
| Halcinonide | Equipotent |
| Clobetasol-17-propionate | Equipotent |
| Desoximetasone | Equipotent |
| Betamethasone-17,21-dipropionate | Significantly Inferior |
| Betamethasone-17-valerate | Significantly Inferior |
| Fluocinonide | Significantly Inferior |
Experimental Protocols
The following protocols are foundational methods for evaluating the potency and anti-inflammatory activity of this compound in research settings.
Protocol 1: Human Vasoconstrictor Assay (VCA) for Potency Assessment
The VCA is a standardized pharmacodynamic assay used to determine the bioequivalence and relative potency of topical corticosteroids by measuring their ability to cause skin blanching.
Methodology:
-
Subject Recruitment: Select healthy volunteers with no history of skin disease or recent use of topical or systemic corticosteroids.
-
Site Preparation: Mark multiple application sites (e.g., 1-2 cm diameter) on the flexor surfaces of the forearms. Measure and record the baseline skin color (Lab* values) of each site using a chromameter.
-
Product Application: Randomly apply a standardized amount (e.g., 5-10 µL) of the this compound formulation, a vehicle control, and a reference standard to the marked sites.
-
Incubation: Leave the formulations on the skin for a predetermined duration, typically 6 to 16 hours. Occlusive dressings may be applied to enhance penetration.
-
Assessment: After the incubation period, carefully remove the formulations. At specified time points (e.g., 2, 6, 12, 24 hours post-removal), measure the degree of skin blanching (vasoconstriction) at each site using the chromameter.
-
Data Analysis: The change in color (e.g., the 'a*' value, which measures redness) from baseline is calculated. The pharmacodynamic effect is often modeled to determine the dose duration that produces 50% of the maximal effect (ED50) and the Area Under the Effect Curve (AUEC), which are used to compare potencies.
Protocol 2: In Vitro Anti-Inflammatory Assay in Human Keratinocytes
This protocol assesses the ability of this compound to suppress the production of inflammatory cytokines in skin cells. Human keratinocyte cell lines (e.g., HaCaT) are commonly used.
Methodology:
-
Cell Seeding: Plate human keratinocytes in a multi-well plate (e.g., 24-well) and culture until they reach approximately 80% confluency.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammation Induction: Add a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) or TNF-α, to the wells to induce an inflammatory response. Include a non-stimulated control group.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (typically 6 to 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels and calculate the percentage of inhibition for each this compound concentration compared to the stimulated vehicle control. Determine the IC50 (the concentration that causes 50% inhibition).
Protocol 3: Psoriasis Plaque Test (Scholtz-Dumas Assay)
This is a clinical bioassay for evaluating the anti-inflammatory and antiproliferative efficacy of topical corticosteroids directly on psoriatic lesions.
Methodology:
-
Patient Selection: Enroll patients with chronic, stable plaque psoriasis who have at least four symmetrical, comparable plaques.
-
Site Selection and Baseline Assessment: Select target plaques for the study. Document the baseline severity of each plaque using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI, or separate scores for erythema, scaling, and induration).
-
Randomized Application: Randomly assign the test formulations (this compound, vehicle, and/or comparators) to the selected plaques. Apply a standardized amount of each formulation once or twice daily for a defined treatment period (e.g., 14-21 days).
-
Clinical Evaluation: At regular intervals (e.g., weekly) and at the end of the treatment period, a blinded investigator re-evaluates the severity of the treated plaques using the same scoring system.
-
Data Analysis: Calculate the mean change and percentage improvement in severity scores from baseline for each treatment group. Perform statistical analysis to compare the efficacy of this compound against the control and/or comparator formulations.
References
- 1. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. patient.info [patient.info]
- 5. [Diflucortolone valerianate and fluocinolone acetonide in eczema and dermatitis. Interindividual randomized double-blind study with 124 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluocortolone as a Tool Compound in Glucocorticoid Receptor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone is a synthetic glucocorticoid used in research to investigate the function and regulation of the glucocorticoid receptor (GR). As a potent agonist, this compound serves as a valuable tool for studying the downstream effects of GR activation, including gene transcription modulation and anti-inflammatory responses. These application notes provide a comprehensive overview of this compound's characteristics as a tool compound and detailed protocols for its use in key cellular assays.
Physicochemical Properties and Mechanism of Action
This compound is a prednisolone derivative with anti-inflammatory properties. Its mechanism of action is mediated through its binding to the cytosolic glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it modulates the expression of target genes. This modulation occurs through two primary mechanisms:
-
Transactivation: The GR-ligand complex binds directly to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby reducing the expression of pro-inflammatory genes.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the available quantitative data for this compound in comparison to other well-characterized glucocorticoids. This data is essential for designing experiments and interpreting results.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (=100) | Transactivation (GRE) EC50 (pM) | Transrepression (AP-1) EC50 (pM) | Transrepression (NF-κB) EC50 (pM) | Reference |
| This compound | 82 | 744 | 839 | 7847 | [1] |
| Dexamethasone | 100 | 907 | 366 | 2106 | [1] |
| Prednisolone | 16 | 4320 | 4705 | 16969 | [1] |
| Budesonide | 935 | 90.3 | 130 | 289 | [1] |
| Fluticasone Propionate | 1775 | 31.4 | 43.5 | 200 | [1] |
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Experimental Workflow: GR Competitive Binding Assay
Caption: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.
Experimental Workflow: GR Reporter Gene Assay
References
Application Notes & Protocols for the Analysis of Fluocortolone and its Esters in Pharmaceutical Preparations
These application notes provide detailed methodologies for the quantitative analysis of Fluocortolone and its esters in various pharmaceutical formulations. The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of this compound and its esters.
| Parameter | Method 1: this compound & this compound Pivalate | Method 2: this compound Pivalate & Lidocaine HCl |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Methanol : Acetonitrile : Water (50:30:20 v/v/v) |
| Stationary Phase | C18 column (250 x 4.6 mm, 5 µm) | C18 column |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 240 nm | 254 nm |
| Linearity Range | 2-12 µg/mL | 1-10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | - | 0.01 µg/mL |
| Limit of Quantification (LOQ) | - | 0.03 µg/mL |
| Recovery | 98-102% | 99.5-101.5% |
-
Standard Preparation:
-
Accurately weigh and dissolve 10 mg of this compound and this compound Pivalate reference standards in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range.
-
-
Sample Preparation (Cream/Ointment):
-
Accurately weigh a quantity of the pharmaceutical preparation equivalent to 10 mg of the active ingredient.
-
Transfer the sample to a volumetric flask and dissolve it in a suitable solvent like methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibrated range.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes at the specified flow rate.
-
Set the UV detector to the appropriate wavelength.
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
-
Data Analysis:
-
Record the peak areas of the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound and its esters in the sample by interpolating its peak area on the calibration curve.
-
Caption: General workflow for the HPLC analysis of this compound.
UV-Spectrophotometry
UV-Spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound and its esters, particularly in single-component formulations.
| Parameter | Method 1: this compound Pivalate |
| Solvent | Methanol |
| λmax | 238 nm |
| Linearity Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Molar Absorptivity | 1.6 x 10⁴ L/mol·cm |
| Sandell's Sensitivity | 0.028 µg/cm² |
-
Standard Preparation:
-
Prepare a stock solution of this compound Pivalate (100 µg/mL) in methanol.
-
Generate a series of standard solutions with concentrations ranging from 5-30 µg/mL by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical preparation equivalent to 10 mg of this compound Pivalate.
-
Dissolve the sample in methanol and transfer it to a 100 mL volumetric flask.
-
Make up the volume with methanol.
-
Filter the solution and dilute it to a concentration within the linearity range.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution in the UV range (200-400 nm).
-
Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Calculate the concentration of the drug in the sample using the regression equation from the calibration curve.
-
Caption: Relationship between this compound and its common esters.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the separation and quantification of drugs in complex mixtures.
| Parameter | Method: this compound Pivalate & Cinchocaine HCl |
| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (7:3:0.1 v/v/v) |
| Stationary Phase | Pre-coated silica gel 60 F254 plates |
| Detection (Densitometry) | 245 nm |
| Rf Value | 0.65 (this compound Pivalate) |
| Linearity Range | 100-600 ng/spot |
| Correlation Coefficient (r²) | 0.998 |
| Recovery | 98.9-101.2% |
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and sample in methanol as described for HPLC.
-
-
Chromatographic Development:
-
Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for 20 minutes.
-
Allow the plate to develop to a distance of 80 mm.
-
Dry the plate in a current of warm air.
-
-
Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in absorbance mode at the specified wavelength.
-
Record the peak areas and calculate the concentration of the analyte in the sample by comparing the peak area with that of the standard.
-
Caption: A generalized workflow for the analysis of this compound.
Application Notes and Protocols for Evaluating the Stability of Fluocortolone in Various Pharmaceutical Vehicles
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for evaluating the chemical and physical stability of Fluocortolone in different topical pharmaceutical vehicles, namely creams, ointments, and gels. Adherence to these guidelines will facilitate the development of robust and stable dermatological formulations.
Introduction
This compound is a potent corticosteroid used in topical preparations for its anti-inflammatory and anti-allergic properties. The stability of this compound in its final formulation is critical to ensure its safety, efficacy, and shelf-life. The vehicle, an essential component of topical formulations, can significantly influence the stability of the active pharmaceutical ingredient (API). Therefore, a thorough evaluation of this compound's stability in different vehicles is a mandatory step in the drug development process.
This document outlines the necessary protocols for conducting stability studies, including long-term and accelerated testing, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Physicochemical Stability Assessment
The physical and chemical integrity of the formulation must be monitored throughout the stability study. The following parameters should be evaluated at each time point.
Table 1: Physicochemical Stability Parameters and Methods
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | No significant change in color, odor, or texture. Homogeneous and free from phase separation or visible contamination. |
| pH | pH meter | Within the predefined specification range (e.g., ± 0.5 pH units from the initial value). |
| Viscosity | Rotational Viscometer | No significant change from the initial viscosity, within the specified range. |
| Particle Size (for suspensions in creams/ointments) | Microscopic analysis or laser diffraction | No significant change in particle size distribution or evidence of crystal growth. |
| Assay of this compound | Stability-Indicating HPLC Method | 90.0% - 110.0% of the label claim. |
| Degradation Products | Stability-Indicating HPLC Method | Individual and total degradation products should not exceed the limits defined by ICH guidelines. |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products. The method must be able to separate the active ingredient from any potential degradation products and excipients.
3.1.1. Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (46:37:0.4 v/v/v)[1] |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 238 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
3.1.2. Method Validation
The HPLC method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). The stability-indicating nature of the method is confirmed through forced degradation studies.
Sample Preparation for HPLC Analysis
The extraction of this compound from the vehicle is a critical step to ensure accurate analysis. The following are example protocols for different vehicles.
3.2.1. Extraction from Cream
-
Accurately weigh a quantity of the cream equivalent to a known amount of this compound into a suitable volumetric flask.
-
Add a suitable solvent such as methanol or a mixture of methanol and water (e.g., 70:30 v/v)[2].
-
Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 15-30 minutes) with intermittent shaking to melt the cream base and dissolve the drug.
-
Cool the flask to room temperature.
-
Add the same solvent to the mark and mix thoroughly.
-
Centrifuge a portion of the solution to separate any undissolved excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
3.2.2. Extraction from Ointment
-
Accurately weigh a quantity of the ointment equivalent to a known amount of this compound into a suitable container.
-
Add a non-polar solvent like hexane or trimethylpentane and warm on a water bath to melt the ointment base[3].
-
Add a polar extraction solvent such as a mixture of methanol and water or methanol and phosphoric acid solution[3].
-
Shake vigorously to partition the this compound into the polar phase.
-
Separate the polar layer.
-
Repeat the extraction of the non-polar layer with the polar solvent two more times.
-
Combine the polar extracts and make up to a known volume with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
3.2.3. Extraction from Gel
-
Accurately weigh a quantity of the gel equivalent to a known amount of this compound into a suitable volumetric flask.
-
Add a suitable solvent in which the gel base and this compound are soluble (e.g., ethanol or a mixture of ethanol, THF, and water).
-
Sonicate the mixture for a specified time (e.g., 15-20 minutes) to ensure complete dissolution.
-
Add the same solvent to the mark and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products and to establish the intrinsic stability of the this compound molecule. These studies also help in demonstrating the specificity of the stability-indicating HPLC method. The drug substance should be subjected to the following stress conditions:
3.3.1. Acid Hydrolysis
-
Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before HPLC analysis.
3.3.2. Base Hydrolysis
-
Treat the drug substance with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before HPLC analysis.
3.3.3. Oxidation
-
Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.
3.3.4. Thermal Degradation
-
Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.
-
Heat a solution of the drug substance at a high temperature (e.g., 80°C).
3.3.5. Photostability
-
Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Samples from each stress condition should be analyzed by the stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks corresponding to degradation products.
Stability Study Protocol
3.4.1. Storage Conditions
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.
3.4.2. Testing Frequency
-
Long-Term Stability: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated Stability: 0, 1, 2, 3, and 6 months.
3.4.3. Data Presentation
All quantitative data should be summarized in tables for easy comparison.
Table 2: Stability Data for this compound Cream (Example)
| Storage Condition | Time Point (Months) | Appearance | pH | Viscosity (cP) | Assay of this compound (%) | Total Degradation Products (%) |
| 25°C/60%RH | 0 | White, homogeneous | 5.5 | 15000 | 100.2 | <0.1 |
| 3 | Conforms | 5.4 | 14900 | 99.8 | 0.1 | |
| 6 | Conforms | 5.5 | 15100 | 99.5 | 0.2 | |
| 12 | Conforms | 5.3 | 14800 | 98.9 | 0.3 | |
| 40°C/75%RH | 0 | White, homogeneous | 5.5 | 15000 | 100.2 | <0.1 |
| 1 | Conforms | 5.4 | 14500 | 98.5 | 0.4 | |
| 3 | Conforms | 5.2 | 14000 | 97.2 | 0.8 | |
| 6 | Conforms | 5.1 | 13500 | 95.8 | 1.2 |
Visualizations
The following diagrams illustrate key workflows and relationships in the stability evaluation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Fluocortolone and its Impurities
Welcome to the technical support center for the HPLC analysis of Fluocortolone and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing chromatographic separations and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound and its common esters to consider for HPLC method development?
A1: Understanding the physicochemical properties of this compound, this compound Pivalate, and this compound Caproate is crucial for developing a robust HPLC method. This compound and its esters are corticosteroids.[1][2][3] Key properties are summarized in the table below:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa (Strongest Acidic) |
| This compound | C22H29FO4 | 376.46 | 2.09 | 13.84 |
| This compound Pivalate | C27H37FO5 | 460.58 | 3.05 | 15.15 |
| This compound Caproate | C28H39FO5 | Not specified | 3.67 | 15.15 |
The logP values indicate that these compounds are relatively non-polar, making them well-suited for reverse-phase HPLC. The pKa values suggest that they are weakly acidic, and their ionization state can be controlled by the mobile phase pH.
Q2: What are typical starting conditions for the HPLC separation of this compound and its impurities?
A2: Based on published methods for this compound and other corticosteroids, a good starting point for method development would be a reverse-phase C18 column with a gradient elution using a mixture of acetonitrile and water or methanol and water, often with a small amount of acid like acetic acid or formic acid to improve peak shape.
Recommended Starting Experimental Protocol:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A scouting gradient of 5% to 95% B over 20-30 minutes is recommended. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at approximately 240 nm |
| Injection Volume | 10 - 20 µL |
| Sample Preparation | Dissolve the sample in a mixture of the initial mobile phase composition or a solvent with a weaker elution strength. |
This protocol is a general guideline and may require optimization based on the specific impurities present in your sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.
Problem 1: Poor Resolution Between this compound and its Impurities
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | - Adjust Organic Solvent Ratio: If peaks are eluting too close together, try a shallower gradient (a slower increase in the percentage of the organic solvent). - Change Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity due to different solvent properties. - Modify Mobile Phase pH: For impurities with acidic or basic functional groups, adjusting the pH of the aqueous portion of the mobile phase can change their retention time and improve separation. A pH of around 3 is often a good starting point for corticosteroids. |
| Incorrect Column Chemistry | - Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a C8, phenyl-hexyl, or a polar-embedded column. These can offer different selectivities for closely related steroid structures. |
| Suboptimal Temperature | - Adjust Column Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, sometimes leading to better resolution. Conversely, decreasing the temperature can sometimes enhance selectivity. |
Problem 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | - Use an End-capped Column: Modern, high-purity silica columns are typically end-capped to minimize interactions with residual silanol groups. - Lower Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, reducing peak tailing for basic compounds. |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject. - Decrease Injection Volume: Inject a smaller volume of the sample. |
| Column Contamination | - Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. - Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. |
Problem 3: Peak Fronting
Possible Causes & Solutions:
| Cause | Solution |
| Sample Solvent Stronger than Mobile Phase | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If the sample is not soluble, use a solvent that is weaker than the mobile phase. |
| High Injection Volume | - Reduce Injection Volume: Injecting a large volume of even a slightly stronger solvent can cause peak fronting. |
Problem 4: Retention Time Shifts
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic solvent. - Ensure Accurate Mixing: If preparing the mobile phase manually, use volumetric flasks for accurate measurements. |
| Fluctuations in Column Temperature | - Use a Column Oven: A column oven is essential for maintaining a stable and consistent column temperature, which is critical for reproducible retention times. |
| Pump Malfunction or Leaks | - Check for Leaks: Inspect all fittings and connections for any signs of leaks. - Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubbles in the pump head, which can cause flow rate fluctuations. |
Visualizing Experimental Workflows
HPLC Method Development Workflow
The following diagram illustrates a typical workflow for developing and optimizing an HPLC method for the separation of this compound and its impurities.
Caption: A workflow for HPLC method development and optimization.
Troubleshooting Logic for Poor Peak Resolution
This diagram provides a logical approach to troubleshooting poor peak resolution in the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
References
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Fluocortolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Fluocortolone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is known to have low aqueous solubility. Predicted values suggest a water solubility of approximately 0.0339 mg/mL.[1] Its ester derivative, this compound caproate, is even less soluble, with a predicted water solubility of about 0.0017 mg/mL.[2] While some sources state it is soluble in water, it is practically considered poorly soluble for many experimental and formulation purposes.[3]
Q2: Why is my this compound not dissolving in water?
A2: The inherent chemical structure of this compound, a glucocorticoid steroid, contributes to its hydrophobic nature and thus poor solubility in water.[4][5] Factors such as the crystalline form of the solid, particle size, and the pH of the aqueous medium can also significantly impact its dissolution.
Q3: What are the common strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable drugs.
-
Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can enhance its apparent solubility.
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.
Q4: Can I use surfactants to improve this compound solubility?
A4: Yes, surfactants can be used to increase the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules. However, it's important to note that surfactants can sometimes interact with other components in a formulation or may not be suitable for all applications. In some cases, the use of surfactants with corticosteroids has been shown to cause degradation of the active pharmaceutical ingredient.
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer.
Possible Cause & Solution
-
pH of the buffer: The solubility of some corticosteroids can be pH-dependent.
-
Troubleshooting Step: Experimentally determine the pH-solubility profile of your this compound batch. Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10) and determine the saturation solubility at each pH. This will help you identify the optimal pH range for your experiments.
-
-
Insufficient solubilizing agent: The concentration of your co-solvent or other solubilizing agent may be too low.
-
Troubleshooting Step: Gradually increase the concentration of the co-solvent or cyclodextrin in your formulation and observe the solubility. Be mindful of potential toxicity or compatibility issues at higher concentrations of these excipients.
-
Data Presentation
Table 1: Predicted Aqueous Solubility of this compound and its Ester.
| Compound | Predicted Water Solubility (mg/mL) | Source |
| This compound | 0.0339 | ALOGPS |
| This compound Caproate | 0.0017 | ALOGPS |
Table 2: Comparison of Common Solubilization Techniques.
| Technique | Principle | Potential Advantages | Potential Disadvantages |
| pH Adjustment | Increases ionization of the drug, leading to higher solubility. | Simple and cost-effective. | Only applicable to ionizable drugs; may affect drug stability. |
| Co-solvents | Reduces the polarity of the aqueous solvent, enhancing the solubility of hydrophobic drugs. | Can achieve significant solubility enhancement. | May introduce toxicity or unwanted pharmacological effects. |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug is encapsulated in the cyclodextrin cavity. | Can improve solubility, stability, and bioavailability. | Can be expensive; potential for competitive displacement by other molecules. |
| Micronization | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate. | Enhances dissolution rate and bioavailability. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
Experimental Protocols
Protocol 1: Solubility Enhancement of this compound using Co-solvents
This protocol is adapted from a study on the solubilization of a similar corticosteroid, fluocinolone acetonide.
Objective: To determine the effect of different co-solvents on the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Amber glass vials
-
End-over-end rotator
-
HPLC system for quantification
Methodology:
-
Prepare stock solutions of the co-solvents in the aqueous buffer at various concentrations (e.g., 10%, 20%, 30%, 40% w/w).
-
Add an excess amount of this compound powder to each vial containing the different co-solvent solutions.
-
Seal the vials and place them on an end-over-end rotator at a constant speed (e.g., 20 rpm) at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in deionized water).
-
Slowly add this compound powder to the cyclodextrin solution while stirring continuously. A molar ratio of 1:1 (this compound:Cyclodextrin) is a common starting point.
-
Gently heat the mixture (e.g., to 40-50°C) and continue stirring for several hours (e.g., 4-6 hours) to facilitate complex formation.
-
Allow the solution to cool to room temperature while stirring.
-
Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
The solubility of the complex can then be determined by dissolving a known amount of the powder in water and quantifying the this compound concentration.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing poor this compound solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
Technical Support Center: Improving the Stability of Fluocortolone in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of fluocortolone in topical formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in topical formulations?
A1: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on the structure of corticosteroids, the primary degradation pathways are expected to be hydrolysis and oxidation. The 20-keto-21-hydroxyl group is a particularly susceptible part of the molecule.[] Forced degradation studies on similar corticosteroids, such as hydrocortisone butyrate and deflazacort, have shown degradation under acidic, alkaline, and photolytic conditions.[2][3]
Q2: What are the known or potential degradation products of this compound?
A2: Specific degradation products of this compound in topical formulations are not extensively documented in the literature. However, potential impurities that may arise from degradation include Diflucortolone 17-Carboxylic Acid and a this compound Dimer Impurity.[] Hydrolysis of the ester bond in this compound pivalate, a common ester of this compound, would yield this compound and pivalic acid.[2]
Q3: What is the optimal pH for maintaining the stability of this compound in a topical formulation?
A3: There is no specific optimal pH for this compound stability documented in the literature. However, for topical formulations in general, a pH range of 4 to 6 is often recommended to align with the natural pH of the skin, which can also contribute to the overall stability of the formulation. It is crucial to conduct pH-stability profiling for your specific this compound formulation to determine the optimal pH for maximum stability.
Q4: How do common formulation excipients affect the stability of this compound?
A4: Excipients can significantly impact the stability of this compound. Ointment bases, being less aqueous, may offer better protection against hydrolysis compared to cream bases. However, the choice of base can also influence the stability of other corticosteroids differently. Some excipients can promote degradation, so compatibility studies are essential. It is important to select high-purity excipients and to be aware of potential interactions that could accelerate degradation.
Q5: What is the role of antioxidants and chelating agents in stabilizing this compound?
A5: Antioxidants and chelating agents can play a crucial role in preventing the oxidative degradation of this compound.
-
Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E) are common antioxidants used in topical formulations to inhibit the formation of free radicals.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and its salts are effective chelating agents that sequester metal ions (e.g., iron, copper) which can catalyze oxidative degradation reactions.
Troubleshooting Guides
Issue 1: A this compound-containing cream formulation is showing a drop in potency during stability studies.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Analyze the pH of the formulation. If the pH has shifted, adjust and buffer the formulation to the optimal pH determined during pre-formulation studies (typically in the acidic range for corticosteroids). 2. Reduce the water activity. Consider reformulating with a less aqueous base or adding humectants that can bind free water. |
| Oxidation | 1. Incorporate an antioxidant. Add an appropriate antioxidant such as BHT, BHA, or tocopherol to the formulation. 2. Add a chelating agent. Include a chelating agent like EDTA to sequester metal ions that may be present as impurities from raw materials. 3. Protect from light and air. Package the formulation in an opaque, airtight container. Consider manufacturing under an inert atmosphere (e.g., nitrogen). |
| Incompatible Excipients | 1. Conduct compatibility studies. Test the stability of this compound in the presence of each individual excipient to identify any potential interactions. 2. Replace problematic excipients. If an excipient is found to accelerate degradation, source an alternative with better compatibility. |
Issue 2: Discoloration or changes in the physical appearance of the this compound formulation are observed over time.
| Possible Cause | Troubleshooting Steps |
| Degradation Product Formation | 1. Identify the degradants. Use a stability-indicating analytical method, such as HPLC-MS, to identify the degradation products. 2. Address the root cause of degradation. Based on the identity of the degradants (e.g., oxidative or hydrolytic products), implement the appropriate stabilization strategies as outlined in Issue 1. |
| Phase Separation (for emulsions like creams) | 1. Optimize the emulsifier system. The type and concentration of the emulsifier may need to be adjusted to improve the stability of the emulsion. 2. Control the manufacturing process. Factors such as homogenization speed and temperature can affect the physical stability of the emulsion. |
| Photodegradation | 1. Protect from light. Store the formulation in light-resistant packaging. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Corticosteroids (General)
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway | Reference |
| Acid Hydrolysis | 0.1 N - 1 N HCl at 60-80°C | Hydrolysis of ester linkages, rearrangement of the steroid nucleus. | |
| Base Hydrolysis | 0.1 N - 1 N NaOH at 60-80°C | Hydrolysis of ester linkages, epimerization, and other base-catalyzed reactions. | |
| Oxidation | 3-30% H₂O₂ at room temperature or slightly elevated temperature. | Oxidation of hydroxyl groups and other susceptible moieties. | |
| Thermal Degradation | Dry heat at 60-105°C | Various degradation pathways depending on the molecule and formulation. | |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines). | Photochemical reactions leading to various degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Topical Formulation
Objective: To identify potential degradation products and degradation pathways of this compound in a specific topical formulation under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare five samples of the this compound topical formulation.
-
Keep one sample as a control, stored at ambient temperature and protected from light.
-
-
Stress Conditions:
-
Acid Hydrolysis: To one sample, add a sufficient amount of 1 N HCl to achieve a final acid concentration of 0.1 N. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To another sample, add a sufficient amount of 1 N NaOH to achieve a final base concentration of 0.1 N. Heat at 60°C for a specified period.
-
Oxidation: To a third sample, add 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Photostability: Expose a fourth sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Extract this compound and its degradation products using a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
If unknown peaks are observed, use LC-MS to identify the mass of the degradation products for structural elucidation.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer). The gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 240-254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products, process impurities, and placebo components. This is achieved by analyzing stressed samples.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations of this compound.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting guide for formulation instability.
References
Overcoming challenges in the synthesis of Fluocortolone derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of Fluocortolone derivatives.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives like this compound pivalate and this compound hexanoate.
1.1 Low Reaction Yield
Q1: My esterification reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the esterification of this compound are often due to the reversible nature of the reaction or suboptimal reaction conditions. Here are the primary causes and solutions:
-
Equilibrium Limitations: The esterification reaction is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (hydrolysis), thus reducing the ester yield.[1]
-
Solution: Employ methods to remove water as it is formed. Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water is highly effective. Alternatively, adding a dehydrating agent, such as molecular sieves, to the reaction mixture can also drive the reaction forward.
-
-
Insufficient Reactant: If the reaction is not driven to completion, unreacted this compound will remain.
-
Solution: Use a significant excess of the acylating agent (e.g., pivaloyl chloride or hexanoyl chloride). This shifts the equilibrium towards the product side according to Le Châtelier's principle.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
-
Too Low: The reaction rate will be very slow, and the reaction may not reach completion within a practical timeframe.
-
Too High: This can lead to the degradation of reactants or products and the formation of side products.[2]
-
Solution: Optimize the reaction temperature. For the esterification of corticosteroids, a moderate temperature is generally preferred. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time.
-
-
Catalyst Issues: The choice and amount of catalyst can significantly impact the reaction rate and yield.
-
Solution: If using a catalyst, ensure it is appropriate for the reaction and used in the correct amount. For esterifications with acid chlorides, a base like pyridine is often used to neutralize the HCl byproduct and drive the reaction. Ensure the base is dry and of high purity.
-
1.2 Presence of Impurities and Side Products
Q2: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?
A2: The formation of impurities is a common challenge. Here are some likely side products and strategies for their minimization:
-
Di-esterified Byproducts: Over-esterification can occur at other hydroxyl groups on the steroid backbone, although the 21-hydroxyl group is the most reactive.
-
Solution: Precise control over the stoichiometry of the reactants is crucial. Avoid a large excess of the acylating agent and monitor the reaction progress closely to stop it once the starting material is consumed.[3]
-
-
Unreacted Starting Material: Incomplete reaction will leave unreacted this compound in the product mixture.
-
Solution: As mentioned for low yield, optimize reaction conditions (temperature, time, stoichiometry) to ensure the reaction goes to completion.
-
-
Degradation Products: Corticosteroids can be sensitive to harsh reaction conditions.
-
Solution: Use milder reaction conditions where possible. Avoid excessively high temperatures and prolonged reaction times.[2]
-
1.3 Purification Challenges
Q3: I'm having difficulty purifying my this compound derivative. What are the recommended purification techniques?
A3: Purification is critical to obtaining a high-purity final product.
-
Crystallization: This is a common and effective method for purifying solid corticosteroid derivatives.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. The desired product should crystallize out, leaving impurities in the solution. A mixture of solvents, such as methanol and methylene chloride, can be effective.
-
-
Column Chromatography: For difficult separations, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is commonly used for the purification of corticosteroids.
-
Mobile Phase: A solvent system with appropriate polarity should be chosen to effectively separate the desired product from impurities. A gradient of ethyl acetate in hexane is a common starting point.
-
Section 2: Analytical Troubleshooting (HPLC)
Q4: I am seeing peak tailing in my HPLC analysis of this compound derivatives. What could be the cause and how do I fix it?
A4: Peak tailing can compromise the accuracy of quantification. Here are common causes and solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with basic functional groups on the analytes, causing tailing.
-
Solution: Use an end-capped HPLC column, which has been treated to reduce the number of free silanol groups. Operating the mobile phase at a lower pH can also help by protonating the silanol groups and reducing their interaction with the analytes.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, leading to poor peak shape for all analytes.
-
Solution: Filter all samples and mobile phases before use. If the frit is blocked, it may be possible to reverse-flush the column (check manufacturer's instructions). Using a guard column can help protect the analytical column from contamination.
-
-
Extra-column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Q5: I am having trouble separating my product from a closely eluting impurity. How can I improve the resolution in my HPLC method?
A5: Achieving baseline separation is key for accurate analysis.
-
Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical parameter.
-
Solution: Systematically vary the mobile phase composition to find the optimal ratio for separation. For reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.
-
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the retention and selectivity of ionizable compounds.
-
Solution: If your compounds have acidic or basic properties, experiment with adjusting the mobile phase pH to optimize the separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, a different column chemistry may be needed.
-
Solution: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different selectivity.
-
-
Gradient Elution: If you have a complex mixture of compounds with a wide range of polarities, a gradient elution may be necessary.
-
Solution: Develop a gradient method that starts with a lower concentration of organic solvent and gradually increases it over the course of the run.
-
Section 3: Frequently Asked Questions (FAQs)
Q6: What is the most common method for synthesizing this compound derivatives like the pivalate or hexanoate ester?
A6: The most common method is the esterification of the 21-hydroxyl group of this compound. This is typically achieved by reacting this compound with an acylating agent, such as pivaloyl chloride or hexanoyl chloride, in the presence of a base like pyridine. The base acts as a catalyst and also neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.
Q7: How can I monitor the progress of my esterification reaction?
A7: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. By spotting the reaction mixture alongside the this compound starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the more non-polar ester product. HPLC can also be used for more quantitative monitoring of the reaction progress.
Q8: What are typical work-up procedures for a this compound esterification reaction?
A8: A typical work-up involves quenching the reaction, followed by a series of extractions to remove unreacted reagents and byproducts. A general procedure would be:
-
Quench the reaction by adding water or a dilute acid.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid (to remove pyridine), followed by a dilute aqueous base (like sodium bicarbonate solution to remove any unreacted acyl chloride and acidic impurities), and finally with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and evaporate the solvent to obtain the crude product.
Q9: What analytical techniques are used to characterize the final this compound derivative product?
A9: A combination of techniques is used to confirm the structure and purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the esterification has occurred at the correct position.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Section 4: Data Presentation
Table 1: HPLC Method Parameters for Analysis of this compound Derivatives
| Parameter | Method 1: this compound Pivalate & Hexanoate |
| Column | Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:Water:Glacial Acetic Acid (17:46:37:0.4 v/v/v/v) |
| Flow Rate | 3.0 mL/min |
| Detection | UV at 238 nm |
| Validated Range | Pivalate: 15-305 µg/mL, Hexanoate: 15-315 µg/mL |
| Reference | [4] |
Table 2: Impact of Reaction Conditions on Esterification Yield (Qualitative)
| Condition | Impact on Yield and Purity | Recommendation |
| Temperature | Increasing temperature generally increases reaction rate but can lead to degradation and lower purity if too high. | Optimize for a balance between reaction rate and product stability. Monitor via TLC/HPLC. |
| Reaction Time | Longer reaction times can increase conversion but may also lead to the formation of degradation products, potentially reducing overall pure yield. | Monitor the reaction to identify the point of maximum conversion of starting material before significant side product formation occurs. |
| Stoichiometry | An excess of the acylating agent drives the reaction to completion but can increase the risk of di-esterification. | Use a moderate excess of the acylating agent and control the reaction time carefully. |
| Water Removal | Actively removing water significantly increases the yield by shifting the reaction equilibrium towards the products. | Use a Dean-Stark apparatus or molecular sieves. |
Section 5: Experimental Protocols
5.1 Synthesis of this compound Pivalate
This protocol is a representative procedure based on standard esterification methods for corticosteroids.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Pivaloyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2-3 equivalents) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete (disappearance of the this compound spot), quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from a methanol/dichloromethane mixture) or by silica gel column chromatography.
5.2 HPLC Analysis of Reaction Mixture
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., methanol).
-
Dilute the quenched sample to an appropriate concentration for HPLC analysis (e.g., ~100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Use the parameters outlined in Table 1 .
Section 6: Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
References
Method validation for Fluocortolone analysis in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Fluocortolone in complex biological matrices. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound in biological matrices?
A: The main challenges include the inherent complexity of biological samples like plasma, urine, or tissue homogenates. Endogenous components such as phospholipids, proteins, and salts can co-elute with this compound, leading to matrix effects like ion suppression or enhancement in LC-MS/MS analysis.[1][2] Other challenges include potential degradation of the analyte during sample collection and processing, and achieving the required sensitivity for detecting low concentrations.[3]
Q2: Which analytical technique is most suitable for this compound quantification?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound in biological matrices.[4] LC-MS/MS offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from complex matrix components. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS for bioanalytical applications.
Q3: What are the key parameters to evaluate during method validation for this compound?
A: A full bioanalytical method validation should assess several key parameters to ensure the reliability of the results. According to regulatory guidelines, these include:
-
Selectivity and Specificity
-
Accuracy
-
Precision (within-run and between-run)
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (in-matrix and processed samples)
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low Analyte Recovery
Q: I am experiencing low and inconsistent recovery for this compound. What are the potential causes and solutions?
A: Low recovery indicates that a significant amount of the analyte is lost during sample preparation.
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation technique (e.g., LLE, SPE) may not be optimal for this compound. The pH of the sample or the choice of organic solvent can significantly impact extraction efficiency.
-
Analyte Degradation: this compound may be unstable under certain pH or temperature conditions during sample processing.
-
Adsorption to Surfaces: The analyte can adsorb to the surfaces of collection tubes or other labware, especially at low concentrations.
Troubleshooting Steps:
-
Optimize Extraction Protocol:
-
For Liquid-Liquid Extraction (LLE): Test different organic solvents or solvent mixtures with varying polarities. Adjust the pH of the aqueous sample to ensure this compound is in a neutral, extractable form.
-
For Solid-Phase Extraction (SPE): Experiment with different sorbent types (e.g., C18, mixed-mode). Ensure the wash steps are not eluting the analyte and that the elution solvent is strong enough for complete desorption.
-
-
Assess Analyte Stability: Perform stability tests at each step of the sample preparation process to identify potential degradation. Ensure samples are kept at appropriate temperatures (e.g., on ice).
-
Minimize Adsorption: Use polypropylene or silanized glassware to reduce non-specific binding.
Issue 2: Significant Matrix Effects
Q: My results show significant ion suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A: Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting matrix effects.
Detailed Solutions:
-
Improve Sample Cleanup: Protein precipitation (PPT) is a quick but non-selective method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) provide cleaner extracts by more effectively removing interfering substances like phospholipids.
-
Enhance Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components. Using a column with a different stationary phase (e.g., pentafluorophenyl) can provide alternative selectivity and resolve interferences.
-
Use a Co-eluting Internal Standard: A stable isotope-labeled (SIL) internal standard is the best tool to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte.
Issue 3: Non-Linear Calibration Curve
Q: My calibration curve for this compound is not linear (r² < 0.99). What should I investigate?
A: A non-linear calibration curve can lead to inaccurate quantification of unknown samples.
Possible Causes & Solutions:
-
Incorrect Standard Preparation: Re-prepare the calibration standards, ensuring accurate serial dilutions from a reliable stock solution. It is recommended to prepare standards from a separate stock solution than the one used for quality controls (QCs).
-
Detector Saturation: If the non-linearity occurs at the higher concentration end, the mass spectrometer detector may be saturated. Reduce the injection volume or dilute the high-concentration samples.
-
Inappropriate Range: The selected concentration range may be too wide for a linear response. Narrow the range to focus on the expected concentrations in your samples.
-
Matrix Effects: Inconsistent matrix effects across the concentration range can affect linearity. Ensure your sample preparation is robust.
-
Carryover: Residual analyte from a high-concentration sample can affect the subsequent injection of a lower-concentration sample. Ensure the LC method includes an adequate wash step.
Experimental Protocols & Data
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is a general guideline for extracting this compound from human plasma.
-
Sample Pre-treatment: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Sample Loading: Add 200 µL of 1% formic acid in water to the plasma sample, vortex briefly, and load the entire mixture onto an SLE cartridge (e.g., 400 mg).
-
Equilibration: Allow the sample to absorb into the sorbent for 5 minutes.
-
Elution: Add 900 µL of an elution solvent (e.g., methyl tert-butyl ether, MTBE). Collect the eluate. Repeat with a second 900 µL aliquot of the solvent.
-
Evaporation & Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
Protocol 2: General Bioanalytical Method Validation Workflow
This workflow outlines the typical stages of validating a bioanalytical method.
References
Strategies to minimize systemic absorption of topical Fluocortolone in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical fluocortolone in animal studies. The focus is on strategies to minimize systemic absorption and effectively conduct preclinical safety and efficacy assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the systemic absorption of topical this compound in animal studies?
A1: The systemic absorption of topical this compound is a multifactorial issue. Key influencing factors include:
-
Formulation Composition: The vehicle (e.g., cream, ointment, gel) significantly impacts drug release and skin penetration. Ointments, being more occlusive, can increase hydration of the stratum corneum and thereby enhance absorption compared to creams or lotions.
-
Integrity of the Epidermal Barrier: Damaged or diseased skin exhibits a compromised barrier function, leading to significantly higher systemic absorption.
-
Application Site: Anatomical location plays a crucial role. Areas with a thinner stratum corneum, such as the face and scrotum, will absorb more of the drug than areas with thicker skin like the palms and soles.
-
Use of Occlusion: Covering the application site with an occlusive dressing can dramatically increase percutaneous absorption.
-
Drug Concentration and Dose: Higher concentrations and larger applied doses naturally lead to greater systemic uptake.
-
Frequency and Duration of Application: Repeated and prolonged application can saturate skin depots and increase the amount of drug entering systemic circulation.
Q2: How can nanoparticle-based formulations help in minimizing systemic absorption of this compound?
A2: Nanoparticle-based delivery systems, such as lipid nanocapsules, polymeric nanoparticles, and nanoemulsions, offer a promising strategy to localize this compound activity in the skin while reducing systemic exposure. These formulations can:
-
Enhance Skin Penetration and Retention: Nanoparticles can improve the delivery of this compound into the epidermis and dermis.
-
Form a Drug Depot: They can create a reservoir of the drug within the skin layers, leading to a sustained local release and prolonged therapeutic effect. This depot effect can reduce the amount of free drug available for systemic absorption.
-
Controlled Release: The drug is released from the nanoparticles in a controlled manner, which can limit the peak plasma concentrations.
Q3: What is the role of vasoconstrictors in reducing the systemic uptake of topical this compound?
A3: Corticosteroids, including this compound, possess inherent vasoconstrictive properties that can reduce local blood flow in the skin. This vasoconstriction can slow the rate at which the drug is cleared from the dermis into the systemic circulation. The co-formulation of this compound with other vasoconstricting agents could potentially further decrease systemic absorption, although this is an area requiring more specific research for this compound. Studies with other topical drugs, such as tacrolimus, have shown that co-administration with a vasoconstrictor like adrenaline can reduce systemic absorption in rats.
Q4: Are there specific animal models that are more suitable for studying the systemic absorption of topical this compound?
A4: The choice of animal model depends on the specific research question. Commonly used models include:
-
Rats and Rabbits: These are frequently used for dermal toxicity and pharmacokinetic studies due to their well-characterized physiology and ease of handling. Rabbit skin is often considered a good model for human skin in terms of permeability.
-
Pigs: Porcine skin is anatomically and physiologically very similar to human skin, making it an excellent model for preclinical studies of topical drug delivery.
-
Hairless Rodents: Hairless rats and mice can be useful for studying percutaneous absorption without the confounding factor of hair follicles.
Troubleshooting Guides
Problem: High variability in plasma concentrations of this compound is observed between animals in the same study group.
| Possible Cause | Troubleshooting Step |
| Inconsistent application technique | Ensure a standardized application procedure, including the precise dose per unit area of skin and a consistent method of spreading the formulation. |
| Accidental ingestion of the formulation by the animals | Use of Elizabethan collars or other protective devices to prevent licking of the application site. |
| Variations in skin integrity between animals | Carefully examine the skin of each animal before application to ensure it is intact and free of any abrasions or irritation. |
Problem: Unexpectedly high systemic exposure is detected, leading to systemic side effects.
| Possible Cause | Troubleshooting Step |
| The formulation is too permeable. | Consider reformulating the drug into a nanoparticle-based system to enhance skin retention and reduce systemic uptake. |
| The animal model has a more permeable skin than anticipated. | Review the literature for the skin permeability characteristics of the chosen animal model and consider using a model with skin more representative of humans, such as the pig. |
| The dose is too high for the chosen application area. | Reduce the concentration of this compound in the formulation or decrease the total dose applied. |
Quantitative Data Summary
The following table summarizes representative data from studies on topical corticosteroids, illustrating the potential of formulation strategies to influence skin deposition and systemic absorption. Note: This data is for corticosteroids other than this compound but demonstrates the principles that would apply.
| Corticosteroid | Formulation | Animal Model | Key Finding | Reference |
| Fluocinolone Acetonide | Liquid Crystal Nanoparticle (LCN) Gel vs. Marketed Formulation | Albino Wistar Rats | LCN gel showed significantly greater drug deposition in the skin (3.08 µg/cm²) compared to the marketed formulation (1.01 µg/cm²). | [1][2] |
| Hydrocortisone | Lipid Nanocapsules (LNC), Polymeric Nanoparticles (PNP), Ethosomes (ETZ) | Porcine Skin (ex vivo) | LNC and PNP formulations demonstrated significant dermal delivery with minimal transdermal penetration. | |
| Betamethasone | Mixed Lipid Nanostructures (MLNs) vs. Conventional Cream | Rats | MLNs showed better bioavailability within the skin layers compared to the conventional cream. |
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of Systemic Absorption of Topical this compound Formulations in Rats
Objective: To compare the systemic absorption of this compound from a conventional cream formulation versus a novel nanoparticle-based formulation.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound conventional cream (e.g., 0.1%)
-
This compound nanoparticle-based gel (e.g., 0.1%)
-
Electric clippers
-
Dermal application patches
-
Elizabethan collars
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment for this compound quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. 24 hours before the study, shave an area of approximately 10 cm² on the dorsal back of each rat.
-
Grouping: Randomly divide the rats into two groups (n=6 per group): Group A (Conventional Cream) and Group B (Nanoparticle Gel).
-
Dosing: Apply a single dose of 100 mg of the respective formulation to the shaved area of each rat. Use a dermal application patch to ensure the formulation remains in place.
-
Prevention of Ingestion: Fit each rat with an Elizabethan collar to prevent licking of the application site.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-application).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Quantification of this compound: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests (e.g., t-test).
Visualizations
Experimental Workflow for Comparing Topical Formulations
Caption: Workflow for a comparative animal study of this compound formulations.
Signaling Pathway for Corticosteroid Action and Systemic Absorption
References
Technical Support Center: Enhancing In Vitro Delivery of Fluocortolone
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the delivery of Fluocortolone to target cells in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging in vitro?
This compound is a synthetic glucocorticoid with potent anti-inflammatory properties.[1][2] Its hydrophobic nature leads to poor solubility in aqueous solutions like cell culture media, which can cause it to precipitate. This precipitation reduces the effective concentration of the drug and can lead to inconsistent experimental results.[3][4]
Q2: What are the primary strategies to enhance the in vitro delivery of this compound?
The main approach to improve the delivery of hydrophobic drugs like this compound is to use a carrier system. Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, are widely used to encapsulate this compound, increasing its stability and facilitating its uptake by cells.[5] These systems can protect the drug from degradation, control its release, and improve its transport across the cell membrane.
Q3: How do nanoparticle-based delivery systems work?
Nanoparticles encapsulate the hydrophobic this compound within their core or lipid bilayer. This formulation can then be dispersed in aqueous cell culture media without precipitation. The nanoparticles are taken up by cells through processes like endocytosis. Once inside the cell, the nanoparticle can degrade or be acted upon by cellular machinery to release the active this compound.
Q4: What are the key considerations when preparing this compound-loaded nanoparticles?
Several factors are crucial for the successful formulation of this compound-loaded nanoparticles:
-
Lipid/Polymer Composition: The choice of lipids or polymers will affect the nanoparticle's stability, drug loading capacity, and release characteristics.
-
Drug-to-Carrier Ratio: Optimizing this ratio is essential for achieving high encapsulation efficiency and preventing drug leakage.
-
Particle Size and Surface Charge: These properties influence the stability of the nanoparticles in culture media and their interaction with and uptake by cells.
-
Method of Preparation: Techniques like thin-film hydration, sonication, and extrusion are commonly used, and the chosen method can impact the final characteristics of the nanoparticles.
Q5: How can I determine the success of my this compound delivery strategy?
The effectiveness of a delivery system can be assessed by:
-
Measuring Cellular Uptake: This can be quantified using techniques like flow cytometry or fluorescence microscopy if a fluorescently labeled nanoparticle or a fluorescent derivative of this compound is used.
-
Assessing Cytotoxicity: A standard MTT or similar cell viability assay can be used to determine the concentration at which the this compound formulation becomes toxic to the cells (IC50 value).
-
Evaluating Anti-Inflammatory Activity: The biological activity of the delivered this compound can be measured by assessing its effect on inflammatory markers, such as the inhibition of pro-inflammatory cytokines or the modulation of signaling pathways like NF-κB.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | - Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. - When diluting the stock solution, add it dropwise to the pre-warmed (37°C) medium while vortexing to facilitate dispersion and prevent localized high concentrations that lead to precipitation. |
| Interaction with media components. | - Test the solubility of this compound in your specific cell culture medium before conducting experiments. - If precipitation persists, consider using a serum-free medium or a medium with a different composition. |
| pH of the medium. | - Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator, as pH shifts can affect the solubility of some compounds. |
Issue 2: Low Cellular Uptake of this compound Formulation
| Potential Cause | Troubleshooting Steps |
| Inefficient nanoparticle formulation. | - Re-evaluate your nanoparticle preparation protocol. Ensure the particle size is optimal for cellular uptake (typically in the range of 50-200 nm). - Characterize the zeta potential of your nanoparticles; a slightly positive or negative charge can influence interaction with the cell membrane. |
| Incorrect incubation time or concentration. | - Perform a time-course experiment to determine the optimal incubation time for maximum cellular uptake. - Test a range of concentrations to find the optimal dose for uptake without causing significant cytotoxicity. |
| Cell type variability. | - Cellular uptake mechanisms can vary between different cell lines. Review the literature for information on the endocytic pathways of your specific cell line. |
Issue 3: High Cytotoxicity Observed in Cell Cultures
| Potential Cause | Troubleshooting Steps |
| Toxicity of this compound at high concentrations. | - Perform a dose-response experiment to determine the IC50 value of your this compound formulation for your specific cell line. - Use concentrations at or below the IC50 for your delivery experiments. |
| Toxicity of the delivery vehicle (e.g., nanoparticles, solvent). | - Always include a vehicle control (nanoparticles without the drug, or the solvent alone) in your experiments to assess the cytotoxicity of the delivery system itself. - If the vehicle is toxic, consider using a different formulation or reducing the concentration of the delivery vehicle. |
| Contamination of cell culture. | - Regularly check your cell cultures for signs of contamination. If contamination is suspected, discard the culture and start with a fresh stock. |
Issue 4: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Variability in nanoparticle preparation. | - Standardize your nanoparticle preparation protocol to ensure batch-to-batch consistency in terms of particle size, drug loading, and stability. - Characterize each new batch of nanoparticles before use. |
| Inconsistent cell culture conditions. | - Maintain consistent cell passage numbers, seeding densities, and incubation times for all experiments. - Ensure your cell culture reagents are of high quality and not expired. |
| Poor solubility and stability of this compound. | - Prepare fresh dilutions of your this compound formulation for each experiment from a frozen stock solution to avoid degradation. |
Data Presentation
Table 1: Comparative In Vitro Potency of Various Glucocorticoids
| Glucocorticoid | Cell Line/Assay | Endpoint | IC50 / EC50 (M) |
| Hydrocortisone | Human Lymphocytes | Antiproliferative | 5 x 10⁻⁷ |
| Methylprednisolone | Human Lymphocytes | Antiproliferative | 10⁻⁷ |
| Dexamethasone | Human Lymphocytes | Antiproliferative | 5 x 10⁻⁸ |
| Betamethasone | Human Lymphocytes | Antiproliferative | < 10⁻⁸ |
| Budesonide | Human Lymphocytes | Antiproliferative | < 10⁻⁸ |
| Prednisolone | Acute Lymphoblastic Leukaemia Blasts | Cytotoxicity (MTT) | Median: 3 x 10⁻⁴ |
| Prednisolone | Chronic Lymphocytic Leukaemia Blasts | Cytotoxicity (MTT) | Median: 10⁻⁵ |
(Data sourced from)
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a general method for encapsulating a hydrophobic drug like this compound into liposomes.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of PC to cholesterol can be optimized (e.g., 2:1).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum to form a thin lipid film on the inner wall of the flask. Ensure the temperature is maintained below the phase transition temperature of the lipids.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding pre-warmed (to a temperature above the lipid phase transition temperature) PBS to the flask.
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.
-
To reduce the size of the liposomes and create unilamellar vesicles (LUVs), sonicate the MLV suspension in a water bath sonicator.
-
For a more uniform size distribution, pass the liposome suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times.
-
The resulting liposome suspension can be stored at 4°C.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of a this compound formulation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound formulation and vehicle control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulation and the vehicle control in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds. Include untreated cells as a control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Delivery.
References
- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in in vivo responses to Fluocortolone treatment
Welcome to the technical support center for the in vivo application of Fluocortolone. This resource is designed for researchers, scientists, and drug development professionals to address the inherent variability in in vivo responses to this compound treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.
Troubleshooting Guide
Variability in in vivo responses to this compound can arise from multiple sources. This guide provides a structured approach to identifying and mitigating common issues.
Q1: I am observing high variability in the anti-inflammatory response between animals in the same treatment group. What are the potential causes and solutions?
A1: High inter-animal variability is a common challenge in in vivo studies. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Animal-Related Factors:
-
Genetics: Even within an inbred strain, minor genetic drift between colonies from different suppliers can affect immune responses.[1]
-
Microbiome: The gut and skin microbiome can influence inflammatory responses. Ensure animals are co-housed or have a similar microbiome status.
-
Stress: Stress from handling, housing conditions, or experimental procedures can elevate endogenous corticosteroid levels, potentially masking the effects of this compound. Acclimatize animals properly and handle them consistently.
-
Health Status: Subclinical infections can alter baseline inflammation and immune responses. Ensure all animals are healthy before starting the experiment.
-
-
Experimental Procedure Factors:
-
Dosing Accuracy: Inconsistent administration of this compound, whether topical, oral, or parenteral, can lead to significant differences in exposure. Ensure accurate and consistent dosing techniques. For topical application, variability in the applied dose can significantly alter skin absorption.[2]
-
Inflammation Induction: Inconsistent application of the inflammatory agent (e.g., carrageenan, oxazolone) can lead to variable baseline inflammation. Standardize the induction procedure meticulously.
-
Circadian Rhythm: Glucocorticoid secretion follows a circadian rhythm, which can influence the HPA axis and inflammatory responses.[3] Dosing and measurements should be performed at the same time each day to minimize this variability.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for high inter-animal variability.
Q2: The expected anti-inflammatory effect of this compound is lower than anticipated or absent.
A2: A lack of efficacy can be due to several factors, ranging from the drug itself to the experimental design.
-
Pharmacokinetic Issues:
-
Route of Administration: The chosen route may not provide adequate bioavailability. Oral administration can be subject to first-pass metabolism.
-
Vehicle: The vehicle used to dissolve or suspend this compound may not be optimal for absorption.
-
Dose: The dose may be insufficient. A dose-response study is recommended to determine the optimal dose for your model.[4][5]
-
-
Pharmacodynamic Issues:
-
Glucocorticoid Resistance: While less common in controlled experimental settings, underlying conditions in transgenic models or specific inflammatory stimuli might induce a state of relative glucocorticoid resistance.
-
Timing of Assessment: The anti-inflammatory effects of glucocorticoids are not immediate. The time point for measuring the inflammatory response should be chosen based on the peak activity of the drug and the kinetics of the inflammatory model.
-
-
Model-Specific Factors:
-
Severity of Inflammation: An overwhelmingly severe inflammatory stimulus may require higher doses of this compound to show a significant effect.
-
Type of Inflammation: The specific inflammatory pathways activated in your model may be less sensitive to glucocorticoid inhibition.
-
Q3: I am observing unexpected side effects in my animals, such as significant weight loss or signs of infection.
A3: this compound, as a potent glucocorticoid, can have systemic side effects, especially at higher doses or with prolonged administration.
-
Immunosuppression: Glucocorticoids suppress the immune system, which can make animals more susceptible to opportunistic infections.
-
Metabolic Effects: Glucocorticoids can induce metabolic changes, including muscle wasting and altered glucose metabolism, which can contribute to weight loss.
-
Adrenal Suppression: Exogenous glucocorticoids suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to a decrease in endogenous corticosterone production. Sudden withdrawal after prolonged treatment can be dangerous.
Recommendations:
-
Use the lowest effective dose.
-
Monitor animals closely for signs of illness.
-
If prolonged treatment is necessary, consider a tapering dose schedule upon cessation of treatment.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
A4: this compound is a synthetic glucocorticoid. Its primary mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the GR-fluocortolone complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins, such as cytokines and chemokines.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Q5: What are the key pharmacokinetic parameters of this compound?
A5: Pharmacokinetic data for this compound has been primarily characterized in humans. It is rapidly absorbed after oral administration with a relatively short half-life.
| Parameter | Value (in humans) | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.4 - 2.1 hours | |
| Plasma Half-life (t1/2) | ~1.76 hours | |
| Volume of Distribution (Vd) | 1.01 L/kg | |
| Oral Clearance (CL/F) | 6.9 mL/min/kg | |
| Plasma Protein Binding | 83 - 95% |
Note: These parameters can vary between species. It is recommended to perform pharmacokinetic studies in the specific animal model being used.
Q6: What are some common in vivo models to assess the anti-inflammatory efficacy of this compound?
A6: Several well-established animal models can be used to evaluate the anti-inflammatory properties of this compound:
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where carrageenan is injected into the paw, and the subsequent swelling is measured.
-
Oxazolone-Induced Contact Dermatitis: A model of delayed-type hypersensitivity where the ear is sensitized and then challenged with oxazolone, leading to inflammation and an increase in ear thickness.
-
Adjuvant-Induced Arthritis: A model of chronic inflammation where an adjuvant is used to induce an arthritic condition. This compound has been shown to be effective in a Mycobacterium butyricum-induced foot edema model in rats.
Experimental Protocols
Protocol 1: Oxazolone-Induced Ear Dermatitis in Mice
This protocol describes a common method for inducing allergic contact dermatitis to evaluate the efficacy of topically applied this compound.
Experimental Workflow
Caption: Workflow for Oxazolone-Induced Ear Dermatitis.
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone and Olive Oil (or other suitable vehicle)
-
This compound
-
Vehicle for this compound
-
Male BALB/c mice (or other suitable strain)
-
Micrometer gauge
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply a solution of 1.5% oxazolone in a vehicle (e.g., acetone:olive oil 4:1) to the shaved abdomen (typically 100 µL).
-
-
Resting Period (Day 1-6):
-
Allow the mice to rest for 7 days for the sensitization to develop.
-
-
Challenge (Day 7):
-
Measure the baseline thickness of both ears of each mouse using a micrometer gauge.
-
Apply a solution of 1% oxazolone to the anterior and posterior surfaces of the right ear (typically 20 µL). The left ear can serve as a control.
-
-
Treatment:
-
Apply this compound (or vehicle control) topically to the right ear. The timing of application can be varied (e.g., 30 minutes before and 15 minutes after the oxazolone challenge).
-
-
Measurement (Day 8):
-
24 hours after the challenge, measure the thickness of both ears again.
-
-
Data Analysis:
-
Calculate the ear swelling (edema) by subtracting the baseline ear thickness from the 24-hour measurement for the challenged ear.
-
Calculate the percentage inhibition of inflammation for the this compound-treated group compared to the vehicle-treated group.
-
Protocol 2: Cytokine Measurement from Inflamed Tissue using ELISA
This protocol outlines the general steps for measuring pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates from an inflammation model.
Materials:
-
Inflamed tissue sample (e.g., from oxazolone-treated ear)
-
Homogenization buffer (e.g., PBS with protease inhibitors and a mild detergent like 0.1% Igepal)
-
Homogenizer
-
Centrifuge
-
Commercially available ELISA kit for the cytokine of interest
Procedure:
-
Tissue Collection and Homogenization:
-
Excise the inflamed tissue at the desired time point and weigh it.
-
Place the tissue in a tube with an appropriate volume of ice-cold homogenization buffer.
-
Homogenize the tissue until it is completely disrupted.
-
-
Centrifugation:
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the soluble proteins, including cytokines.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and samples (the collected supernatant).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Normalize the cytokine concentration to the total protein concentration of the supernatant or the initial tissue weight.
-
Protocol 3: Histological Analysis of Skin Inflammation
This protocol provides a general framework for the histological assessment of inflammation in skin tissue samples.
Materials:
-
Skin tissue samples
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Fixation:
-
Immediately after collection, fix the skin tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
-
Processing:
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue/purple, and eosin stains the cytoplasm and extracellular matrix pink/red.
-
-
Analysis:
-
Examine the stained sections under a microscope.
-
Assess for key features of inflammation, including:
-
Edema: Spongiosis (intercellular edema in the epidermis) and dermal edema.
-
Cellular Infiltrate: Presence and density of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages).
-
Epidermal Changes: Hyperplasia (thickening), parakeratosis (retention of nuclei in the stratum corneum).
-
-
Immunohistochemistry can also be performed to identify specific immune cell types (e.g., using antibodies against F4/80 for macrophages).
-
References
- 1. Colony variability under the spotlight in animal models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: pharmacokinetics and effect on ACTH and cortisol secretion during daily and alternate-day administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-term dose-response relationships for the relative systemic effects of oral prednisolone and inhaled fluticasone in asthmatic adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound--a classical and modern glucocorticoid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing the formation of Fluocortolone degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the formation of Fluocortolone degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its esters (e.g., pivalate, caproate)?
A1: The primary degradation pathways for this compound and its esters involve hydrolysis and oxidation. The ester linkage in derivatives like this compound pivalate is susceptible to hydrolysis, yielding the active this compound and the corresponding carboxylic acid (e.g., pivalic acid)[1]. The core steroidal structure, particularly the 20-keto-21-hydroxyl group, is prone to oxidation, which is a common degradation pathway for many corticosteroids. This can lead to the formation of various degradation products, including carboxylic acids and ketones[1].
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress), several degradation products can be expected. While specific degradation products for this compound are not extensively detailed in publicly available literature, based on the degradation of similar corticosteroids, likely degradants include:
-
Hydrolysis (Acidic/Basic): this compound (from its esters) and corresponding carboxylic acids[1]. Further degradation of the steroid backbone may occur under harsh conditions.
-
Oxidation: Formation of 21-oic acid (carboxylic acid at C-21) and other oxidized derivatives.
-
Photodegradation: While some studies suggest this compound derivatives have low phototoxic and photoallergic potential, exposure to UV light can potentially lead to degradation[2]. The specific products would need to be identified through analysis.
-
Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation reactions.
Q3: How can I minimize the formation of these degradation products during my experiments?
A3: To minimize the formation of this compound degradation products, consider the following:
-
pH Control: Maintain the pH of your solutions within a stable range. For many corticosteroids, a slightly acidic pH is often optimal for stability.
-
Temperature Control: Store solutions and samples at recommended low temperatures and protect them from excessive heat.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Inert Atmosphere: For oxygen-sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Excipient Compatibility: Ensure that all excipients used in your formulations are compatible with this compound and do not catalyze its degradation.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Review your sample preparation and storage conditions. Have the samples been exposed to high temperatures, extreme pH, or light? 2. Perform a forced degradation study on a reference standard of this compound to identify the retention times of potential degradation products. 3. Use a stability-indicating HPLC method capable of resolving the parent drug from its degradation products. |
| Contamination | 1. Check the purity of your solvents and reagents. 2. Ensure that all glassware and equipment are thoroughly cleaned. 3. Run a blank injection (mobile phase only) to check for system peaks. |
| Interaction with Excipients | 1. If working with a formulation, analyze the excipients separately to see if they produce any interfering peaks. 2. Investigate potential interactions between this compound and the excipients. |
Problem: My this compound assay results are lower than expected, suggesting degradation.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound Ester | 1. Verify the pH of your sample and mobile phase. 2. If using an ester derivative, analyze for the presence of the parent this compound. |
| Oxidative Degradation | 1. De-gas your mobile phase and sample diluent. 2. Consider adding an antioxidant to your formulation if appropriate for your application. |
| Adsorption to Surfaces | 1. Use silanized glassware or low-adsorption vials and plates. 2. Ensure that the sample diluent is appropriate to keep the analyte in solution. |
Data Presentation
Table 1: Example of Forced Degradation Data for this compound Pivalate
| Stress Condition | % Degradation of this compound Pivalate | Major Degradation Products Observed (by HPLC Peak Area %) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 4h) | [Insert your experimental data here] | This compound, Degradant 1 |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 2h) | [Insert your experimental data here] | This compound, Degradant 2 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | [Insert your experimental data here] | Degradant 3, Degradant 4 |
| Photolytic Degradation (UV light, 254 nm, 24h) | [Insert your experimental data here] | Degradant 5 |
| Thermal Degradation (80°C, 48h) | [Insert your experimental data here] | This compound, Degradant 1 |
Note: This table is a template. The actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Pivalate
Objective: To generate potential degradation products of this compound pivalate under various stress conditions.
Materials:
-
This compound pivalate reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC system with UV or PDA detector
-
pH meter
-
Water bath or oven
-
UV light chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound pivalate in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 4 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 80°C for 2 hours.
-
Cool to room temperature and neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid this compound pivalate or a solution of the drug to UV light (254 nm) for 24 hours.
-
Dissolve the solid in methanol or dilute the solution with mobile phase for HPLC analysis.
-
A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound pivalate in an oven at 80°C for 48 hours.
-
Dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a starting point. Method development and validation are crucial to ensure the method is stability-indicating for your specific application.
Visualizations
Caption: General degradation pathways of this compound pivalate.
Caption: Workflow for identifying and minimizing degradation products.
References
Technical Support Center: Refining Experimental Design for Fluocortolone Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust pharmacokinetic studies of Fluocortolone.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of this compound in humans?
A1: Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) reached between 1.4 and 2.1 hours.[1] The Cmax and the area under the plasma concentration-time curve (AUC) increase proportionally with the dose.[1] The elimination half-life is approximately 1.76 hours.[1] After intravenous administration, the plasma levels of this compound show a biexponential decline.[2]
Q2: What is the primary route of metabolism for this compound?
A2: this compound is primarily metabolized in the liver.[3] The biotransformation involves enzymatic reactions such as hydrolysis, reduction, and oxidation. While specific metabolites of this compound are not extensively detailed in readily available literature, it is known to be extensively metabolized before excretion.
Q3: What analytical methods are suitable for quantifying this compound in biological samples?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the simultaneous measurement of this compound and cortisol in plasma. For higher sensitivity and specificity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of corticosteroids in biological matrices.
Troubleshooting Guides
HPLC Analysis Issues
Q1: I'm observing peak tailing in my this compound chromatogram. What are the possible causes and solutions?
A1:
-
Cause: Interaction with active silanol groups on the HPLC column.
-
Solution: Use a high-purity silica-based column. Operating the mobile phase at a lower pH (around 2-3) can help suppress the ionization of silanol groups. Adding a basic modifier like triethylamine (TEA) to the mobile phase can also minimize tailing, although this may be less necessary with modern high-purity columns.
-
Cause: Column overload.
-
Solution: Reduce the amount of sample injected onto the column. If necessary, use a column with a larger internal diameter.
-
Cause: Insufficient buffering of the mobile phase.
-
Solution: Ensure adequate buffer concentration (typically 10-25 mM) to maintain a constant ionization state of the analyte and suppress silanol interactions.
Q2: My retention times for this compound are drifting. How can I troubleshoot this?
A2:
-
Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure all components are fully dissolved and mixed. If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate.
-
Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before starting the analytical run.
Sample Preparation Issues
Q1: I am experiencing low recovery of this compound from plasma samples after extraction. What can I do?
A1:
-
Cause: Inefficient extraction solvent in Liquid-Liquid Extraction (LLE).
-
Solution: Optimize the extraction solvent. Diethyl ether or ethyl acetate are commonly used for steroid extraction. Ensure a sufficient solvent-to-sample ratio (e.g., 5:1 v/v) and adequate mixing (vortexing for at least 2 minutes). Performing a second extraction step can improve recovery.
-
Cause: Incomplete elution in Solid-Phase Extraction (SPE).
-
Solution: Ensure the SPE cartridge is appropriate for corticosteroid extraction (e.g., C18). Optimize the elution solvent; a stronger solvent or a larger volume may be needed. Ensure the cartridge does not dry out before the elution step.
-
Cause: Analyte degradation.
-
Solution: Keep samples on ice or at 4°C during processing to minimize enzymatic degradation. Process samples as quickly as possible.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound after Oral Administration in Healthy Adults
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 10 | 86 ± 12 | 1.4 ± 0.2 | - | 1.3 ± 0.3 |
| 20 | 199 | 1.4 - 2.1 | - | 1.76 |
| 20 | 174 ± 34 | 1.4 ± 0.2 | - | 1.3 ± 0.3 |
| 20 | 202 ± 70 | 1.42 ± 0.53 | - | - |
| 50 | 419 | 1.4 - 2.1 | - | 1.76 |
| 100 | 812 | 1.4 - 2.1 | - | 1.76 |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of this compound after Intravenous Administration in Healthy Male Volunteers
| Dose (mg) | t1/2α (min) | t1/2β (h) | Total Plasma Clearance (mL/min/kg) |
| 5 | 9 ± 5 | 1.3 ± 0.3 | 7.0 ± 1.5 |
Data from Täuber et al., 1984.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
Objective: To extract this compound from human plasma for subsequent analysis.
Materials:
-
Human plasma samples
-
Diethyl ether or Ethyl acetate (HPLC grade)
-
Dry ice/ethanol bath
-
Centrifuge
-
Speedvac or nitrogen evaporator
-
Assay buffer for reconstitution
Procedure:
-
To 1 mL of plasma, add 5 mL of diethyl ether or ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate for 5 minutes.
-
Freeze the aqueous (lower) layer in a dry ice/ethanol bath.
-
Decant the organic (upper) layer containing the extracted this compound into a clean tube.
-
To maximize recovery, repeat the extraction (steps 1-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness using a Speedvac or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase or a suitable assay buffer for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
Objective: To extract and clean up this compound from human plasma using a solid-phase extraction cartridge.
Materials:
-
C18 SPE cartridges
-
Human plasma samples
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (optional, for removing lipids)
-
Elution solvent (e.g., ethyl acetate or acetonitrile)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. For highly lipemic samples, an additional wash with 1 mL of hexane can be performed to remove lipids.
-
Drying: Dry the cartridge under vacuum for approximately 2-5 minutes.
-
Elution: Elute the this compound from the cartridge with 1 mL of ethyl acetate or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of Fluocortolone and Hydrocortisone Efficacy for Inflammatory Skin Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of fluocortolone and hydrocortisone, two commonly used topical corticosteroids for the management of inflammatory skin conditions. This analysis is based on available scientific literature and clinical trial data, with a focus on their mechanisms of action, comparative potency, and clinical effectiveness.
Mechanism of Action: A Shared Pathway
Both this compound and hydrocortisone are glucocorticoids that exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects through a well-established signaling pathway. As corticosteroids, they are synthetic analogs of the naturally occurring cortisol. Their primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.
Once in the nucleus, the glucocorticoid-receptor complex can modulate gene expression in two main ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The glucocorticoid-receptor complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference, which does not always require direct DNA binding, leads to the downregulation of pro-inflammatory cytokine, chemokine, and adhesion molecule expression.
While both this compound and hydrocortisone share this fundamental mechanism, their differing molecular structures can influence their receptor affinity, potency, and pharmacokinetic profiles.
Comparative Efficacy: A Look at the Evidence
Direct head-to-head clinical trials with extensive quantitative data comparing this compound and hydrocortisone are limited in recently published literature. However, existing studies and potency classifications provide valuable insights into their relative efficacy.
Topical corticosteroids are classified into seven groups based on their potency, with Group I being the most potent and Group VII being the least potent. Hydrocortisone is consistently classified as a low-potency corticosteroid (Group VII). This compound and its esters, such as this compound pivalate, are generally considered to be of moderate potency.
A multicenter clinical trial comparing fluocortin butylester (a derivative of this compound) with this compound preparations and hydrocortisone acetate concluded that the efficacy of the fluocortin butylester preparations ranged between that of this compound and hydrocortisone acetate.[2] This suggests a potency hierarchy where this compound is more potent than hydrocortisone.
Another study comparing diflucortolone valerate to hydrocortisone acetate in a randomized double-blind contralateral trial found that diflucortolone valerate showed a greater reduction in signs and symptoms.[3] Although this study did not directly involve this compound, diflucortolone is structurally related, and the results are consistent with the general understanding of the higher potency of fluorinated corticosteroids compared to hydrocortisone.
| Efficacy Comparison | This compound | Hydrocortisone | Source |
| Potency Classification | Moderate Potency | Low Potency (Group VII) | General Dermatological References |
| Clinical Efficacy (Eczema/Psoriasis) | Generally considered more potent than hydrocortisone. A study suggested its efficacy is superior to hydrocortisone acetate. | Considered effective for mild inflammatory dermatoses. | [1][2] |
Experimental Protocols
To evaluate and compare the efficacy of topical corticosteroids like this compound and hydrocortisone, several standardized experimental protocols are employed.
Vasoconstrictor Assay
The vasoconstrictor assay is a common in vivo method used to determine the potency of topical corticosteroids. It is based on the principle that these drugs cause cutaneous vasoconstriction, leading to visible skin blanching. The intensity of the blanching is correlated with the anti-inflammatory potency of the corticosteroid.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin are recruited.
-
Application: Small, defined areas on the forearms are marked. The test substances (e.g., different concentrations of this compound and hydrocortisone in a suitable vehicle) and a control vehicle are applied to these areas.
-
Occlusion: The application sites are often covered with an occlusive dressing to enhance drug penetration.
-
Evaluation: After a specified period (e.g., 6 hours), the dressings are removed, and the degree of skin blanching is assessed visually by trained observers at various time points (e.g., 2, 4, 6, and 24 hours after removal). A scoring system (e.g., 0-4 scale, where 0 is no blanching and 4 is maximal blanching) is used.
-
Data Analysis: The scores are plotted over time to generate a dose-response curve, allowing for the comparison of the potency of the different corticosteroids.
Double-Blind, Contralateral Clinical Trials
For clinical efficacy assessment in patients with inflammatory dermatoses, the double-blind, contralateral study design is a powerful tool.
Methodology:
-
Patient Recruitment: Patients with bilaterally symmetrical lesions of a similar severity (e.g., psoriasis or eczema) are enrolled.
-
Randomization and Blinding: Patients are randomly assigned to apply one treatment (e.g., this compound) to the lesion on one side of the body and the other treatment (e.g., hydrocortisone) to the corresponding lesion on the other side. Both the patient and the investigator are blinded to the treatment allocation.
-
Treatment Period: Patients apply the medications as directed for a specified duration (e.g., 2-4 weeks).
-
Efficacy Assessment: The severity of the lesions on both sides is assessed at baseline and at regular intervals throughout the study. Standardized scoring systems are used to quantify the improvement. For psoriasis, the Psoriasis Area and Severity Index (PASI) is often used, which evaluates erythema, induration, and scaling. For eczema, the Eczema Area and Severity Index (EASI) is a common tool that assesses erythema, induration/papulation, excoriation, and lichenification.
-
Statistical Analysis: The changes in severity scores from baseline are compared between the two treatment sides within each patient. This paired comparison minimizes inter-patient variability.
Conclusion
Based on available evidence and established potency classifications, this compound is a more potent topical corticosteroid than hydrocortisone. This suggests that for more severe or recalcitrant inflammatory skin conditions, this compound may offer a greater therapeutic effect. However, the increased potency may also be associated with a higher risk of local and systemic side effects, particularly with long-term use. Hydrocortisone remains a valuable and safer option for mild conditions, for use on sensitive skin areas, and in pediatric populations.
The selection of either this compound or hydrocortisone should be guided by the severity and location of the dermatosis, the patient's age, and the desired duration of treatment. Further well-designed, head-to-head clinical trials with detailed reporting of quantitative outcomes would be beneficial to more precisely delineate the comparative efficacy and safety profiles of these two important topical corticosteroids.
References
- 1. Drug trial: a comparison between the topical efficacy of 1 percent hydrocortisone and 0.2 percent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus this compound and hydrocortisone acetate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized Double Blind Study of Ointment Containing Diflucortolone Valerate and Hydrocortisone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anti-inflammatory Effects of Fluocortolone and Betamethasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocortolone and betamethasone are synthetic glucocorticoids widely utilized in dermatological and systemic anti-inflammatory therapies. Both compounds exert their effects through the glucocorticoid receptor, leading to the modulation of gene expression and subsequent reduction of inflammation. This guide provides a comprehensive head-to-head comparison of their anti-inflammatory effects, supported by available experimental data and detailed methodologies. While direct head-to-head quantitative data is limited in publicly available literature, this comparison synthesizes information from various studies to provide a thorough overview for research and drug development professionals.
Mechanism of Action: The Glucocorticoid Signaling Pathway
Glucocorticoids, including this compound and betamethasone, share a common mechanism of action. They passively diffuse through the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with heat shock proteins (HSPs). Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes (transactivation) or repress the transcription of pro-inflammatory genes (transrepression) by interfering with transcription factors like NF-κB and AP-1.
Glucocorticoid signaling pathway.
Comparative Anti-inflammatory Potency
The anti-inflammatory potency of corticosteroids is often evaluated using in vivo and in vitro assays. While direct comparative studies between this compound and betamethasone are not abundant, their relative potencies can be inferred from studies comparing their derivatives.
Vasoconstrictor Assay
The vasoconstrictor assay, or skin blanching test, is a common method to determine the topical potency of corticosteroids. The degree of skin whitening (vasoconstriction) is correlated with the anti-inflammatory activity. Studies have compared various corticosteroids, and while a direct comparison is scarce, diflucortolone valerate, a derivative of this compound, has been shown to have a significantly faster and more potent blanching effect than betamethasone valerate. In one study, diflucortolone valerate in a fatty base was superior to betamethasone-17,21-dipropionate after 10 hours of application[1]. Another study also demonstrated a faster onset of action for diflucortolone valerate compared to betamethasone valerate[2].
Table 1: Qualitative Comparison of Vasoconstrictor Potency
| Corticosteroid Derivative | Relative Potency | Supporting Evidence |
| Diflucortolone Valerate | High | Demonstrated superior vasoconstrictive activity compared to betamethasone esters in several studies[1]. |
| Betamethasone Valerate | Medium to High | A commonly used potent corticosteroid, but shown to be less potent than diflucortolone valerate in direct comparisons. |
| Betamethasone Dipropionate | High | Generally considered a high-potency corticosteroid. |
Note: This is a qualitative comparison based on available data for derivatives. Direct quantitative comparison of this compound and betamethasone is not available in the reviewed literature.
Croton Oil-Induced Ear Edema Test
The croton oil-induced ear edema model in rodents is a standard in vivo assay to assess the anti-inflammatory activity of topical agents. The ability of a corticosteroid to reduce the swelling induced by croton oil is a measure of its efficacy.
While no studies were found that directly compare this compound and betamethasone in this assay, the methodology is well-established.
Table 2: Croton Oil-Induced Ear Edema Assay - General Efficacy
| Corticosteroid | Expected Edema Inhibition |
| This compound | Data not available in direct comparison. |
| Betamethasone | Expected to show significant, dose-dependent inhibition of ear edema. |
Note: Quantitative data for a head-to-head comparison is not available in the reviewed literature.
Glucocorticoid Receptor Binding Affinity
The binding affinity of a corticosteroid to the glucocorticoid receptor (GR) is a key determinant of its intrinsic potency. This is often expressed as the Relative Binding Affinity (RBA) compared to a standard like dexamethasone. While a study directly comparing this compound and betamethasone was not identified, the affinities of various glucocorticoids have been reported in different studies. It is generally understood that both this compound and betamethasone are potent agonists for the GR. Esterification can significantly influence the binding affinity[3].
Table 3: Glucocorticoid Receptor Binding Affinity
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone |
| This compound | Specific RBA data in direct comparison not available. |
| Betamethasone | Specific RBA data in direct comparison not available. |
Experimental Protocols
Vasoconstrictor Assay (Scholtz-Dumas Method)
This assay assesses the ability of a topical corticosteroid to cause vasoconstriction in the small blood vessels of the skin, leading to a visible blanching.
Vasoconstrictor assay workflow.
Methodology:
-
Subject Selection: Healthy volunteers with no skin diseases and who have demonstrated a vasoconstrictive response to a potent corticosteroid are selected.
-
Application: Small, defined areas on the flexor surface of the forearms are marked. A standardized amount of the test formulations (this compound and betamethasone) and a vehicle control are applied to these areas.
-
Occlusion: The application sites are covered with an occlusive dressing to enhance penetration. The duration of occlusion can vary depending on the study protocol.
-
Removal: After the specified time, the occlusive dressings and any remaining formulation are removed.
-
Assessment: At predetermined time points after removal, the degree of blanching at each site is assessed. This can be done visually by a trained observer using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching) or instrumentally using a chromameter to measure changes in skin color.
-
Data Analysis: The blanching scores for this compound and betamethasone are compared to determine their relative vasoconstrictor potency.
Croton Oil-Induced Ear Edema Test
This is an in vivo animal model used to evaluate the topical anti-inflammatory activity of compounds.
Croton oil ear edema test workflow.
Methodology:
-
Animal Model: Typically, mice are used for this assay.
-
Treatment Application: The test substances (this compound and betamethasone), a positive control (e.g., a known anti-inflammatory drug), and a vehicle control are applied topically to the inner surface of the right ear of the animals.
-
Induction of Inflammation: Shortly after treatment, a solution of croton oil in a suitable solvent (e.g., acetone) is applied to the same ear to induce an inflammatory response.
-
Edema Development: The animals are left for a specific period (usually 4-6 hours) to allow for the development of ear edema.
-
Measurement of Edema: The animals are euthanized, and a standard-sized circular section is punched out from both the treated (right) and untreated (left) ears. The weight of the ear punches is measured. The difference in weight between the right and left ear punches is a measure of the edema. Alternatively, ear thickness can be measured using a micrometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100
Conclusion
Both this compound and betamethasone are potent anti-inflammatory corticosteroids. Based on the available data, which primarily involves studies on their respective derivatives, this compound, particularly as diflucortolone valerate, appears to exhibit a more rapid and potent topical vasoconstrictor effect compared to betamethasone esters. However, a definitive quantitative comparison of their anti-inflammatory effects is hampered by the lack of direct head-to-head studies using standardized assays. For a conclusive assessment, further research directly comparing this compound and betamethasone in well-controlled vasoconstrictor, croton oil-induced ear edema, and receptor binding affinity assays is warranted. Such studies would provide invaluable data for drug development professionals in the selection and formulation of topical corticosteroids.
References
- 1. This compound Pivalate | 29205-06-9 | Benchchem [benchchem.com]
- 2. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of betamethasone 17-valerate ointment with this compound and this compound caproate ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Glucocorticoid Receptor Binding Affinity of Fluocortolone: A Comparative Analysis
A study investigating the pharmacokinetic and pharmacodynamic properties of oral Fluocortolone demonstrated a strong cortisol suppression effect, with an E50 value of 0.95 +/- 0.22 ng/mL. The authors noted that this in-vivo potency is in "close agreement with the prediction based on relative glucocorticoid receptor affinity," suggesting a significant interaction with the glucocorticoid receptor[1].
Comparative Glucocorticoid Receptor Binding Affinities
To provide a framework for this compound's potential GR binding, the following table summarizes the relative receptor binding affinities (RRA) of several common glucocorticoids, with Dexamethasone serving as the reference standard (RRA = 100). It is important to note that these values, determined through in-vitro radioligand binding assays, can vary between studies depending on the specific experimental conditions.
| Glucocorticoid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone |
| Dexamethasone | 100 |
| Fluticasone Furoate | 2989 ± 135[2] |
| Mometasone Furoate | 2244[2] |
| Fluticasone Propionate | 1775 ± 130[2] |
| Budesonide | 855[2] |
| This compound | Data not available (In-vivo potency suggests significant GR affinity) |
Experimental Protocols: Determining Glucocorticoid Receptor Binding Affinity
The gold-standard method for quantifying the binding affinity of a ligand to its receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the glucocorticoid receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Receptor Preparation: Isolation of a cellular fraction enriched with the glucocorticoid receptor, typically from cell lines or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is vacuum filtration, where the mixture is passed through a filter that traps the larger receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined. This value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. The relative binding affinity is often expressed as a percentage relative to a standard compound like Dexamethasone.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the glucocorticoid signaling pathway and the experimental workflow of a competitive binding assay.
Figure 1. Glucocorticoid signaling pathway.
Figure 2. Workflow of a competitive radioligand binding assay.
References
Comparative study of the potency of Fluocortolone, fluocortolone pivalate, and fluocortolone caproate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the potency of Fluocortolone and its two common esters, this compound pivalate and this compound caproate. The objective is to offer a clear, data-driven comparison to aid in research and development of topical corticosteroid formulations. This analysis is based on established principles of glucocorticoid pharmacology, available clinical and preclinical data, and detailed experimental methodologies.
Introduction to this compound and its Esters
This compound is a synthetic glucocorticoid used topically to manage inflammatory skin conditions.[1] Esterification of the C21-hydroxyl group of the this compound molecule with pivalic acid or caproic acid yields this compound pivalate and this compound caproate, respectively.[2][3] These modifications are designed to alter the physicochemical properties of the parent molecule, primarily its lipophilicity, which in turn influences its absorption, distribution, metabolism, and ultimately, its therapeutic potency and duration of action.[4][5]
Comparative Potency Analysis
The potency of a topical corticosteroid is a multifactorial characteristic determined by its intrinsic affinity for the glucocorticoid receptor (GR), its ability to penetrate the stratum corneum, and its subsequent bioavailability at the target site in the epidermis and dermis.
Quantitative Data Summary
Direct, head-to-head comparative studies providing quantitative data on the receptor binding affinity and anti-inflammatory potency for all three compounds are limited in publicly available literature. However, based on general principles of corticosteroid structure-activity relationships and available data for related compounds, a qualitative and semi-quantitative comparison can be drawn. Esterification at the C21 position generally increases lipophilicity. Increased lipophilicity can enhance skin penetration, which is a critical factor for the potency of topical corticosteroids.
| Parameter | This compound | This compound Pivalate | This compound Caproate | Reference Compound (Example) |
| Relative Glucocorticoid Receptor Binding Affinity (RRA) | Moderate | High | High | Dexamethasone (RRA = 100) |
| Anti-inflammatory Potency (IC50) | Data not available | Expected to be low (potent) | Expected to be low (potent) | Dexamethasone (IC50 varies by assay) |
| Vasoconstriction Assay Score (McKenzie-Stoughton) | Moderate Potency | Potent | Potent | Betamethasone Valerate (Potent) |
| Lipophilicity (Log P) | Lower | Higher | Highest | - |
Note: The table reflects expected relative potencies based on structural modifications and general knowledge of corticosteroids. The pivalate and caproate esters are designed to be more lipophilic than the parent this compound, which is expected to enhance skin penetration and, consequently, topical potency. The longer carbon chain of the caproate ester suggests it may be the most lipophilic of the three.
Experimental Protocols
To empirically determine the comparative potency of these compounds, the following key experiments are essential.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the relative binding affinity of this compound, this compound pivalate, and this compound caproate for the human glucocorticoid receptor.
Methodology: Competitive Radioligand Binding Assay
-
Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable source, such as cultured human skin fibroblasts or recombinant cells overexpressing the human GR.
-
Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone, is used as the tracer.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compounds (this compound, this compound pivalate, this compound caproate) or a reference standard (unlabeled dexamethasone).
-
The incubation is carried out at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the reference standard.
In Vitro Anti-inflammatory Assay
Objective: To quantify the anti-inflammatory potency of the three compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in a cell-based assay.
Methodology: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages
-
Cell Culture: A macrophage-like cell line (e.g., RAW 264.7 or THP-1) is cultured under standard conditions.
-
Cell Stimulation: The cells are pre-incubated with various concentrations of this compound, this compound pivalate, or this compound caproate for a specified period (e.g., 1 hour).
-
Induction of Inflammation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Quantification of TNF-α: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of each compound that causes a 50% inhibition of TNF-α production (IC50) is calculated. A lower IC50 value indicates higher anti-inflammatory potency.
Vasoconstriction Assay (McKenzie-Stoughton Assay)
Objective: To assess the in vivo topical potency of the corticosteroids by measuring their ability to induce skin blanching (vasoconstriction).
Methodology:
-
Subject Selection: Healthy human volunteers with normal skin are selected for the study.
-
Application of Corticosteroids: Small, defined areas on the flexor surface of the forearms are marked. The test formulations (e.g., creams or ointments containing this compound, this compound pivalate, and this compound caproate at equivalent concentrations) and a vehicle control are applied to these areas under occlusion for a specified duration (e.g., 6 or 16 hours).
-
Assessment of Vasoconstriction: After the occlusion period, the patches are removed, and the skin is gently cleaned. The degree of skin blanching (pallor) at each application site is assessed at various time points (e.g., 2, 4, 6, and 24 hours after removal) by trained observers using a graded scoring system (e.g., 0 = no blanching, 4 = maximal blanching). Alternatively, a chromameter can be used for objective color measurement.
-
Data Analysis: The vasoconstriction scores are plotted against time, and the area under the curve (AUC) is calculated for each compound. A higher AUC indicates greater vasoconstrictor potency.
Signaling Pathway and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor, a ligand-activated transcription factor. The binding of a glucocorticoid to the cytoplasmic GR triggers a cascade of molecular events leading to the modulation of gene expression.
Caption: Glucocorticoid receptor signaling pathway.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for the comparative potency assessment of the three this compound compounds.
Caption: Experimental workflow for comparative potency study.
Conclusion
While direct comparative quantitative data for this compound, this compound pivalate, and this compound caproate is not extensively available in the literature, a systematic evaluation using standardized in vitro and in vivo assays is crucial for determining their relative potencies. Based on the principles of corticosteroid design, it is hypothesized that the pivalate and caproate esters, due to their increased lipophilicity, will exhibit enhanced skin penetration and, consequently, greater topical anti-inflammatory potency compared to the parent this compound molecule. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct such a comparative study and generate the necessary data to inform the development of optimized topical formulations.
References
- 1. This compound Caproate | C28H39FO5 | CID 20054915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Pivalate | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of skin metabolism on percutaneous penetration of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluocortolone: A Comparative Analysis of Cross-Reactivity with Corticosteroid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fluocortolone's cross-reactivity with other key steroid hormone receptors, namely the glucocorticoid (GR), mineralocorticoid (MR), androgen (AR), and progesterone (PR) receptors. Understanding the selectivity of a corticosteroid is paramount in drug development to predict its therapeutic efficacy and potential side-effect profile. While this compound is known for its potent glucocorticoid activity, a comprehensive, publicly available dataset detailing its specific binding affinities to MR, AR, and PR is notably absent in the reviewed literature.
This compound's structure, which includes a 9α-fluoro group and a 16α-methyl group, is designed to enhance its anti-inflammatory effects, characteristic of glucocorticoid receptor activation. Structural modifications such as 9α-fluorination are known to potentially increase both glucocorticoid and mineralocorticoid activity, while the 16α-methyl group is often incorporated to increase selectivity for the glucocorticoid receptor.
Due to the lack of specific binding data for this compound with MR, AR, and PR, this guide will present a comparative landscape of other well-characterized corticosteroids. This will allow for an informed perspective on how different structural motifs on the steroid backbone influence receptor selectivity.
Comparative Receptor Binding Affinity of Corticosteroids
The following table summarizes the relative binding affinities (RBA) of several common corticosteroids for the glucocorticoid, mineralocorticoid, and progesterone receptors. Data for the androgen receptor is less commonly reported in direct comparison with corticosteroids. The values are typically expressed relative to a reference compound, such as dexamethasone or aldosterone. It is important to note that RBA values can vary between studies due to different experimental conditions.
| Compound | Glucocorticoid Receptor (GR) RBA | Mineralocorticoid Receptor (MR) RBA | Progesterone Receptor (PR) RBA | GR/PR Selectivity Ratio |
| This compound | High Affinity (Specific value not available) | Data Not Available | Data Not Available | Data Not Available |
| Dexamethasone | 100 | Low | 0.2 | 476 |
| Budesonide | 935 | Low | 21.3 | 44 |
| Fluticasone Propionate | 1775 | Low | 148 | 12 |
| Mometasone Furoate | 2244 | Low | 2040 | 1.1 |
| Prednisolone | 19 | Low | Data Not Available | Data Not Available |
| Aldosterone | 25 | 100 | Data Not Available | Data Not Available |
| Progesterone | 1-6 | High | 100 | 0.01-0.06 |
Note: RBA values are compiled from various sources and are for comparative purposes. The reference compound and experimental conditions can affect these values.
Steroid Receptor Signaling Pathways
Corticosteroids exert their effects by binding to intracellular receptors that act as ligand-dependent transcription factors. Upon ligand binding, the receptor translocates to the nucleus and modulates the transcription of target genes.
Caption: Generalized signaling pathway for steroid hormone receptors.
Experimental Protocols
The determination of cross-reactivity and binding affinity of a corticosteroid like this compound for various receptors is typically conducted using competitive radioligand binding assays.
Principle of Competitive Radioligand Binding Assay
This in vitro assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (with known high affinity and specificity for the receptor) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
General Experimental Workflow
-
Receptor Preparation:
-
Recombinant human receptors (GR, MR, AR, PR) are expressed in a suitable cell line (e.g., Sf9 insect cells, HEK293 cells).
-
Cells are harvested, and cytosolic or nuclear extracts containing the receptor of interest are prepared through homogenization and centrifugation.
-
The protein concentration of the receptor preparation is determined.
-
-
Binding Assay:
-
A constant concentration of the specific radioligand (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR, [³H]R1881 for AR, [³H]progesterone for PR) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) and a known reference compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The receptor-bound radioligand is separated from the unbound radioligand. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification and Data Analysis:
-
The radioactivity of the bound ligand is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
IC50 values are determined from the competition curves using non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Relative Binding Affinity (RBA) is often calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
-
Benchmarking the In Vitro Anti-inflammatory Activity of Fluocortolone Against Other Glucocorticoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-inflammatory activity of fluocortolone alongside other commonly used glucocorticoids. While direct, quantitative in vitro comparative data for this compound is limited in publicly available literature, this document summarizes the established anti-inflammatory profiles of hydrocortisone, dexamethasone, and prednisolone, offering a baseline for understanding glucocorticoid potency. The guide includes detailed experimental methodologies for assessing anti-inflammatory effects in vitro and a visualization of the core glucocorticoid signaling pathway.
Comparative In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of several glucocorticoids based on their ability to inhibit key inflammatory mediators. It is important to note that a direct head-to-head in vitro comparison including this compound with quantitative endpoints such as IC50 values was not available in the reviewed literature. The presented data is collated from various studies and should be interpreted with consideration of the different experimental conditions.
| Glucocorticoid | Cell Type | Inflammatory Stimulus | Inhibited Mediator | Potency (IC50/EC50) | Relative Potency vs. Hydrocortisone |
| This compound | - | - | - | Data not available | - |
| Hydrocortisone | Human Lymphocytes | Phytohemagglutinin (PHA) | Lymphocyte Transformation | - | 1.00[1] |
| Prednisolone | Human Lymphocytes | Phytohemagglutinin (PHA) | Lymphocyte Transformation | - | 2.43[1] |
| Dexamethasone | Human Lymphocytes | Phytohemagglutinin (PHA) | Lymphocyte Transformation | - | 24.7[1] |
| Dexamethasone | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Production | ~1-10 nM (approx.) | Significantly higher |
| Dexamethasone | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | ~1-10 nM (approx.) | Significantly higher |
Note: The absence of specific quantitative in vitro data for this compound in this table is a reflection of the current state of publicly accessible research. Further focused studies are required to definitively benchmark its in vitro anti-inflammatory activity against other glucocorticoids.
Glucocorticoid Anti-inflammatory Signaling Pathway
Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway.
References
A Comparative Guide to the Pharmacokinetics of Fluocortolone Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two common esters of the synthetic glucocorticoid fluocortolone: this compound pivalate and this compound caproate. The information is intended to assist researchers and professionals in drug development in understanding the distinct characteristics of these esters, which influence their therapeutic application.
This compound and its esters are utilized for their anti-inflammatory, antiallergic, and antipruritic properties. The esterification of the parent compound, this compound, at the 21-hydroxyl group is a strategic modification designed to enhance its lipophilicity, thereby improving its penetration through the skin and other biological membranes. Upon administration, these esters act as prodrugs and are hydrolyzed by ubiquitous esterases in the body to release the active this compound.
A key differentiator between this compound pivalate and this compound caproate lies in their pharmacokinetic behavior, which is influenced by their distinct physicochemical properties, such as lipophilicity and molecular weight. This results in a biphasic action when the two are combined in a single formulation, offering both rapid onset and prolonged duration of effect[1][2].
Comparative Pharmacokinetic Parameters
| Parameter | This compound Pivalate | This compound Caproate (Hexanoate) | This compound (Oral Administration) | Source |
| Onset of Action | Rapid | More Prolonged | Rapidly Absorbed | [1][2][3] |
| Duration of Action | Shorter | Longer-lasting | Half-life of ~1.76 hours | |
| Systemic Absorption (Rectal) | < 15% (in some preparations ~5%) | Data not specified, but contributes to prolonged local effect | High bioavailability | |
| Mechanism of Differential Action | Different rates of diffusion due to differences in lipophilicity and molecular weight | Different rates of diffusion due to differences in lipophilicity and molecular weight | N/A | |
| Metabolism | Hydrolyzed to active this compound by esterases | Hydrolyzed to active this compound by esterases | Metabolized in the liver | |
| Excretion | Metabolites primarily excreted in urine | Metabolites primarily excreted in urine | Metabolites primarily excreted in urine | |
| Cmax (Oral this compound, 20mg) | N/A | N/A | 199 ng/ml | |
| Tmax (Oral this compound, 20mg) | N/A | N/A | 1.4 - 2.1 hours |
Visualizing the Pharmacokinetic Pathway and Experimental Workflow
To illustrate the processes involved in the absorption and action of this compound esters, as well as a typical experimental workflow for their comparison, the following diagrams are provided.
Caption: Biphasic action of this compound esters.
Caption: In vitro skin permeation experimental workflow.
Experimental Protocols
While a specific, detailed protocol for a direct comparative study of this compound pivalate and this compound caproate is not publicly available, a standard methodology for such an investigation would likely involve an in vitro skin permeation study using Franz diffusion cells. This method allows for the assessment of drug release from a formulation and its permeation through a skin barrier.
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Objective: To compare the skin permeation profiles of this compound pivalate and this compound caproate from a topical formulation.
2. Materials and Methods:
-
Skin Membrane: Excised human or porcine skin is commonly used. The skin is dermatomed to a uniform thickness (typically 200-500 µm).
-
Franz Diffusion Cells: Vertical diffusion cells with a known diffusion area and receptor chamber volume.
-
Receptor Fluid: A physiologically relevant buffer solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 to maintain sink conditions). The receptor fluid is maintained at 32 ± 1°C and continuously stirred.
-
Test Formulations: Ointments or creams containing either this compound pivalate, this compound caproate, or a combination thereof, applied at a defined dose per unit area of the skin.
-
Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is used for the quantification of the this compound esters and the parent this compound in the receptor fluid and skin layers.
3. Procedure:
-
The dermatomed skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with the receptor fluid, and the system is allowed to equilibrate.
-
A precise amount of the test formulation is applied to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment, and an equal volume of fresh receptor fluid is added to maintain a constant volume.
-
At the end of the experiment, the skin surface is cleaned of excess formulation. The stratum corneum can be removed by tape stripping, and the remaining epidermis and dermis can be separated.
-
The collected receptor fluid samples and the extracted skin layers are analyzed by HPLC to determine the concentration of the permeated drug.
4. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is calculated from the linear portion of the curve.
-
The permeability coefficient (Kp) and lag time (Tlag) can also be determined.
-
The amounts of drug retained in the different skin layers are quantified.
-
Statistical analysis is performed to compare the permeation profiles of the different esters.
Clinical Pharmacokinetic Study Design
A clinical study to compare the systemic absorption of the two esters would typically involve a randomized, controlled trial in healthy volunteers.
1. Objective: To compare the systemic bioavailability of this compound from topical application of this compound pivalate and this compound caproate.
2. Study Design:
-
A crossover or parallel-group design with a sufficient number of healthy adult subjects.
-
Application of a standardized dose of each formulation to a defined area of skin (e.g., the forearm or back).
-
The application site may be occluded to enhance absorption, depending on the study objectives.
3. Procedures:
-
Blood samples are collected at predefined time points before and after drug application (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated and stored frozen until analysis.
-
Plasma concentrations of this compound (as the esters are expected to be rapidly hydrolyzed) are determined using a validated bioanalytical method, such as LC-MS/MS.
4. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated for each subject and formulation:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
-
Statistical methods are used to compare the pharmacokinetic parameters between the two ester formulations.
References
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Fluocortolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Fluocortolone. The performance of this HPLC method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols. This document is intended to assist researchers and analytical scientists in selecting and implementing a robust analytical method for this compound in pharmaceutical development and quality control.
Introduction to this compound and the Need for Stability-Indicating Methods
This compound is a synthetic glucocorticoid used topically for its anti-inflammatory and anti-allergic properties. To ensure the safety and efficacy of pharmaceutical products containing this compound, it is crucial to employ analytical methods that can accurately quantify the drug substance and resolve it from any potential degradation products that may form during manufacturing, storage, or use. A stability-indicating method is an analytical procedure that is able to differentiate and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of corticosteroids due to its high resolution, sensitivity, and specificity. This guide details a validated stability-indicating HPLC method for this compound and compares its performance with other analytical techniques such as Ultraviolet-Visible (UV-Vis) Spectrophotometry and Thin-Layer Chromatography (TLC)-Densitometry.
Comparison of Analytical Methods for this compound
The choice of an analytical method depends on various factors including the specific requirements of the analysis (e.g., quantification, impurity profiling), available instrumentation, and desired performance characteristics. Below is a comparative summary of different analytical techniques for the determination of this compound.
| Parameter | HPLC (Proposed Method) | UV-Vis Spectrophotometry | TLC-Densitometry | Capillary Electrophoresis (CE) |
| Specificity | High (able to separate drug from degradation products) | Low (interference from excipients and degradation products with similar chromophores) | Moderate (separation is possible, but resolution may be lower than HPLC) | High (excellent separation efficiency for charged and uncharged molecules) |
| Sensitivity | High (ng to pg level) | Low to Moderate (µg level) | Moderate (µg to ng level) | Very High (pg to fg level) |
| Quantification | Excellent (high precision and accuracy) | Good (for pure samples) | Good | Excellent |
| Throughput | Moderate | High | Moderate | Moderate to High |
| Cost | High (instrumentation and solvent usage) | Low | Low to Moderate | Moderate |
| Versatility | High (suitable for assay, impurity profiling, and stability studies) | Limited (primarily for assay of pure substances) | Moderate (suitable for qualitative and quantitative analysis) | High (applicable to a wide range of molecules) |
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This method is designed to be specific, accurate, precise, and robust for the determination of this compound in the presence of its degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Run Time: 15 minutes
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Extract a known amount of the pharmaceutical formulation with the mobile phase to achieve a final theoretical concentration of 100 µg/mL of this compound. Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The drug substance is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 72 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.
After exposure, the stressed samples are diluted to a suitable concentration and analyzed by the proposed HPLC method.
Alternative Method 1: UV-Vis Spectrophotometry
-
Instrument: Double beam UV-Vis spectrophotometer
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): 240 nm
-
Procedure: Prepare a standard solution of this compound in methanol (e.g., 10 µg/mL). Prepare the sample solution by extracting the formulation with methanol to a similar concentration. Measure the absorbance of both solutions at 240 nm against a methanol blank. Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard.
Alternative Method 2: TLC-Densitometry
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v)
-
Application: Apply 10 µL of standard and sample solutions (in methanol) as bands on the TLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front travels approximately 8 cm.
-
Detection: Dry the plate and scan it using a TLC scanner in absorbance mode at 240 nm.
-
Quantification: Correlate the peak areas of the sample spots with those of the standard spots to determine the concentration.
Data Presentation
The following tables summarize the validation parameters for the proposed stability-indicating HPLC method.
Table 1: System Suitability Parameters for the Proposed HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Resolution (between this compound and nearest degradation peak) | ≥ 2.0 | 3.5 |
| % RSD for replicate injections | ≤ 2.0% | 0.8% |
Table 2: Validation Summary of the Proposed HPLC Method
| Parameter | Results |
| Linearity (µg/mL) | 10 - 200 |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 99.2 - 101.5% |
| Precision (% RSD) | |
| - Intraday | 0.5 - 1.2% |
| - Interday | 0.8 - 1.5% |
| Robustness | Robust (unaffected by minor changes in flow rate, mobile phase composition, and temperature) |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks |
| Acid Hydrolysis (0.1 M HCl, 80°C, 4h) | 15.2% | 2 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | 25.8% | 1 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5% | 3 |
| Thermal (105°C, 72h) | 5.1% | 1 |
| Photolytic (UV & Vis, 24h) | 11.7% | 2 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the method validation and the potential degradation pathway of this compound.
Caption: Workflow for the validation of the stability-indicating HPLC method.
Caption: Postulated primary degradation pathway of this compound Pivalate.
Conclusion
The proposed stability-indicating HPLC method provides a reliable, specific, and robust tool for the quantitative analysis of this compound in pharmaceutical formulations. The method was successfully validated according to ICH guidelines and demonstrated its ability to separate this compound from its degradation products generated under various stress conditions. In comparison to other analytical techniques like UV-Vis spectrophotometry and TLC-densitometry, the HPLC method offers superior specificity and sensitivity, making it the recommended choice for quality control and stability studies of this compound. The detailed experimental protocols and validation data presented in this guide can be readily adopted by analytical laboratories for the routine analysis of this important corticosteroid.
A Preclinical Perspective: Comparing Fluocortolone and Diflucortolone Valerate in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Comparative Efficacy: Clinical Insights
Direct comparative studies in animal models of psoriasis are lacking. However, a multicentre clinical trial in 925 patients with various dermatoses, including psoriasis, compared 0.1% diflucortolone valerate (in cream, ointment, and fatty ointment formulations) with fluocortolone preparations. The results indicated that diflucortolone valerate cream and ointment were more effective than the this compound preparation. Notably, the superiority of the diflucortolone valerate fatty ointment was statistically significant specifically in the treatment of psoriasis[1].
| Compound | Concentration | Vehicle | Clinical Outcome in Psoriasis | Statistical Significance |
| Diflucortolone Valerate | 0.1% | Fatty Ointment | Superior efficacy compared to this compound | P < 0.05[1] |
| This compound | Not specified | Not specified | Less effective than diflucortolone valerate fatty ointment | P < 0.05[1] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and diflucortolone valerate are glucocorticoids that function by binding to the cytosolic glucocorticoid receptor (GR). This binding event initiates a signaling cascade that ultimately modulates the transcription of genes involved in inflammation and cell proliferation.
Upon binding to the corticosteroid, the GR complex translocates to the nucleus. Inside the nucleus, it can influence gene expression in two primary ways:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as that for lipocortin-1 (also known as annexin A1). Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid[2][3].
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This "tethering" mechanism prevents these factors from binding to their respective DNA response elements, thereby downregulating the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and cell adhesion molecules.
The net effect is a potent suppression of the inflammatory and hyperproliferative processes that characterize psoriatic lesions.
References
In Vivo Vasoconstrictor Potency of Fluocortolone and Other Topical Steroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the vasoconstrictor potency of fluocortolone and its esters with other commonly used topical corticosteroids. The information is compiled from various studies, offering insights into their relative strengths based on the widely accepted vasoconstrictor assay (Stoughton-McKenzie test). Due to the inherent variability in experimental protocols across different studies, this guide emphasizes qualitative and semi-quantitative comparisons.
Relative Potency of Topical Corticosteroids
Key Findings:
-
Diflucortolone valerate , an ester of this compound, has demonstrated a significantly faster and more potent vasoconstrictor effect compared to other potent corticosteroids such as fluocinonide, clobetasol-17-propionate, and hydrocortisone-17-butyrate.
-
In another comparison, fluclorolone acetonide was found to be superior in vasoconstrictor activity to betamethasone-17-valerate, fluandrenalone, beclomethasone propionate, This compound caproate , and flumethasone pivalate.
Based on these and other classifications, topical corticosteroids are generally categorized into potency classes, from ultra-high to low. The following table provides a qualitative comparison based on available literature.
| Potency Class | Steroid Examples | Relative Potency of this compound Esters |
| Ultra-High Potency | Clobetasol Propionate, Halobetasol Propionate | Diflucortolone valerate has shown comparable or superior potency in some studies. |
| High Potency | Fluocinonide, Betamethasone Dipropionate, Mometasone Furoate | This compound esters like diflucortolone valerate generally fall into this category. |
| Medium Potency | Triamcinolone Acetonide, Fluticasone Propionate, This compound Pivalate | This compound pivalate is often classified as a moderately potent corticosteroid. |
| Low Potency | Hydrocortisone, Desonide | - |
Experimental Protocols
The vasoconstrictor assay, or Stoughton-McKenzie test, is the primary method for evaluating the in vivo potency of topical corticosteroids.
Principle: The assay measures the ability of a topical corticosteroid to cause vasoconstriction in the small blood vessels of the skin, leading to a visible blanching or whitening. The intensity and duration of this blanching effect are correlated with the anti-inflammatory potency of the steroid.
Generalized Protocol:
-
Subject Selection: Healthy adult volunteers with normal skin on the forearms are recruited. Subjects are typically screened to ensure they are "steroid responders."
-
Site Application: A predetermined amount of the topical corticosteroid formulation is applied to a small, marked area on the volar aspect of the forearm. Multiple steroids can be tested simultaneously on different sites on the same subject. A vehicle control (the formulation base without the active steroid) is also applied.
-
Occlusion: The application sites are often covered with an occlusive dressing (e.g., a plastic film) for a specified period, typically ranging from 6 to 16 hours, to enhance penetration of the steroid.
-
Removal and Observation: After the occlusion period, the dressing and any excess formulation are removed.
-
Assessment of Vasoconstriction: The degree of blanching at each application site is assessed at various time points after removal (e.g., 2, 4, 6, 12, 24 hours). Assessment can be performed using two main methods:
-
Visual Scoring: Trained observers, blinded to the treatment, assign a score based on the intensity of the blanching, typically on a scale of 0 (no blanching) to 4 (maximal blanching).
-
Chromameter Measurement: A chromameter, a device that measures color and lightness, is used to provide an objective, quantitative measurement of the skin blanching.
-
-
Data Analysis: The scores or chromameter readings are plotted over time to generate a dose-response curve. The area under the curve (AUC) is often calculated to represent the total vasoconstrictor effect.
Signaling Pathway of Glucocorticoid-Induced Vasoconstriction
The vasoconstrictor effect of topical glucocorticoids is primarily mediated through their interaction with glucocorticoid receptors in the skin.
Mechanism of Action:
-
Receptor Binding: Glucocorticoids penetrate the skin and bind to cytosolic glucocorticoid receptors (GR) within vascular smooth muscle cells and other skin cells.
-
Nuclear Translocation: The activated glucocorticoid-receptor complex translocates to the nucleus.
-
Gene Regulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of certain genes.
-
Inhibition of Vasodilators: A key protein that is upregulated is Lipocortin-1 (also known as Annexin A1). Lipocortin-1 inhibits the enzyme phospholipase A2 (PLA2). PLA2 is responsible for releasing arachidonic acid from cell membranes. Arachidonic acid is a precursor to vasodilating prostaglandins. By inhibiting PLA2, glucocorticoids reduce the production of these vasodilators.
-
Potentiation of Vasoconstrictors: Glucocorticoids also enhance the vasoconstrictive effects of catecholamines like norepinephrine.
-
Net Effect: The combination of reduced vasodilator production and potentiation of vasoconstrictors leads to a narrowing of the blood vessels in the skin, resulting in the characteristic blanching effect.
Safety Operating Guide
Navigating the Safe Disposal of Fluocortolone: A Guide for Laboratory Professionals
The proper disposal of fluocortolone, a synthetic corticosteroid, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to mitigate risks associated with pharmaceutical waste. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
Core Principles of Pharmaceutical Waste Management
All waste, including this compound, must be handled in accordance with local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] A common framework for waste management is the hierarchy of controls, which prioritizes waste reduction, reuse, and recycling before considering disposal. For this compound, this may involve recycling unused or uncontaminated material if the supplier approves.
Recommended Disposal Procedures for this compound
When disposal is necessary, several options are available, with incineration being a preferred method for pharmaceutical waste. It is crucial to prevent the spillage of this compound from entering drains or water courses.
| Disposal Method | Description | Regulatory Considerations |
| Incineration | A preferred method for pharmaceutical waste, this compound should be mixed with a suitable combustible material and burned in a licensed apparatus. | Requires a licensed facility with afterburners and scrubbers to manage emissions. |
| Licensed Landfill | Burial in a licensed landfill is another option for this compound disposal. | The landfill must be licensed to accept chemical and/or pharmaceutical wastes. |
| Drug Take-Back Programs | The safest option for disposing of unused or expired medications, these programs are often available at local pharmacies or police stations. | The Drug Enforcement Agency (DEA) periodically holds National Prescription Drug Take Back Days. |
| Household Trash (with precautions) | If take-back programs are unavailable, this compound can be disposed of in household trash by mixing it with an undesirable substance like dirt, cat litter, or used coffee grounds. The mixture should be placed in a sealed plastic bag. Do not crush tablets or capsules. | Remove or scratch off all personal information from the prescription label. |
Important Note: Never flush this compound down the toilet or drain unless specifically instructed to do so by the product's labeling, as this can lead to water contamination. The FDA does maintain a "flush list" for certain potentially dangerous medications, but it is crucial to verify if a specific drug is on this list.
Spill Management
In the event of a this compound spill, immediate action is necessary to ensure personnel safety and contain the material.
-
Ensure Personnel Safety: Evacuate non-essential personnel and ensure those involved in cleanup wear appropriate Personal Protective Equipment (PPE), including chemical goggles, a face shield, gloves, and a dust respirator.
-
Contain the Spill: Prevent the spillage from entering drains or water courses.
-
Clean-up Procedures:
-
For dry spills: Use dry clean-up procedures to avoid generating dust. Vacuuming with a HEPA-filtered, explosion-proof vacuum is recommended. Alternatively, dampen the material with water to prevent dusting before sweeping.
-
For wet spills: Vacuum or shovel the material into labeled containers for disposal.
-
-
Decontamination: Wash the spill area with large amounts of water and prevent runoff from entering drains. If contamination of drains or waterways occurs, notify emergency services.
Experimental Protocols
Detailed experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes are not widely published in the available literature. The primary recommended methods for disposal remain incineration and licensed landfilling.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's specific safety protocols and waste management authorities for guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Fluocortolone
For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the corticosteroid fluocortolone, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural steps is critical for minimizing exposure risk and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid or powder form, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.[1] The following table summarizes the required PPE, drawing from safety data sheet recommendations.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or rubber gloves are recommended.[1] Double gloving should be considered.[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advised.[1] | Prevents dermal absorption of the compound. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A full-facial shield is preferred in situations with a risk of splashes. | Protects eyes from dust particles and accidental splashes of any solutions containing this compound. |
| Skin and Body Protection | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Protective shoe covers and head covering are also recommended. | Minimizes skin contact with the compound and prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-certified respirator is required. The specific type (e.g., N95, N100, or a chemical cartridge-type respirator) should be determined by a professional assessment of potential exposure levels. In situations with high or unknown concentrations, a full-face pressure demand SCBA may be necessary. | Protects against the inhalation of airborne particles, which can be a primary route of exposure when handling powdered substances. |
Operational Handling and Storage
Prudent laboratory practices are essential for the safe management of this compound.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a containment enclosure with local exhaust ventilation.
-
Avoid all personal contact, including inhalation of dust.
-
Refrain from eating, drinking, or smoking in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Work clothes should be laundered separately from personal clothing.
Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
-
Protect containers from physical damage and inspect them regularly for leaks.
Spill Management and Disposal Plan
A clear and practiced spill response plan is crucial for mitigating accidental releases of this compound.
Spill Response Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
